molecular formula C10H14N2O B114313 4-Morpholinoaniline CAS No. 2524-67-6

4-Morpholinoaniline

Cat. No.: B114313
CAS No.: 2524-67-6
M. Wt: 178.23 g/mol
InChI Key: PHNDZBFLOPIMSM-UHFFFAOYSA-N
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Description

4-Morpholinoaniline, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26334. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-morpholin-4-ylaniline
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InChI

InChI=1S/C10H14N2O/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PHNDZBFLOPIMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
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DSSTOX Substance ID

DTXSID8062490
Record name 4-(4-Morpholino)aniline
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Molecular Weight

178.23 g/mol
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CAS No.

2524-67-6
Record name 4-Morpholinoaniline
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Record name Benzenamine, 4-(4-morpholinyl)-
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Foundational & Exploratory

synthesis of 4-Morpholinoaniline mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Morpholinoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, a crucial intermediate in the pharmaceutical industry for the development of therapeutic agents, including central nervous system (CNS) active agents.[1][2] The document details the core reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data to facilitate comparison and replication.

Core Synthesis Mechanisms

The synthesis of this compound is predominantly achieved through two highly efficient and scalable chemical strategies: Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction , and Palladium-Catalyzed Buchwald-Hartwig Amination .

Nucleophilic Aromatic Substitution (SNAr) and Reduction

This widely used two-step method involves the initial substitution of a leaving group on an activated aromatic ring by morpholine (B109124), followed by the reduction of a nitro group to the target aniline. The process begins with a nitro-substituted aryl halide, where the nitro group acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack.

Mechanism:

  • SNAr Addition-Elimination : Morpholine, acting as a nucleophile, attacks the carbon atom bearing the leaving group (e.g., a halogen) on the electron-deficient nitroaromatic ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Restoration of Aromaticity : The aromaticity of the ring is restored by the elimination of the leaving group, resulting in the formation of 4-(4-nitrophenyl)morpholine (B78992).

  • Nitro Group Reduction : The nitro group of the intermediate is then reduced to a primary amine. This transformation is commonly achieved through catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source, or by using reducing agents like iron in the presence of an acid or ammonium (B1175870) chloride.[4][5]

SNAr_Mechanism cluster_reactants Step 1: SNAr cluster_reduction Step 2: Reduction Reactants 4-Fluoro-nitrobenzene + Morpholine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product1 4-(4-Nitrophenyl)morpholine Intermediate->Product1 Elimination of F⁻ Product2 This compound Product1->Product2 [H] (e.g., H₂/Pd-C)

Caption: Mechanism of SNAr followed by nitro group reduction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds.[6] This method allows for the direct coupling of an aryl halide or triflate with an amine, in this case, morpholine with a protected or suitable 4-haloaniline derivative. It has become a cornerstone of modern medicinal chemistry due to its broad substrate scope and functional group tolerance.[6][7]

Mechanism:

The catalytic cycle is generally understood to involve the following key steps:

  • Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 4-bromoaniline), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation : Morpholine coordinates to the Pd(II) center. In the presence of a base, the coordinated morpholine is deprotonated to form a more nucleophilic amido ligand.

  • Reductive Elimination : The target this compound is formed through reductive elimination from the Pd(II) complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ pd_complex Ar-Pd(II)(Lₙ)-X pd0->pd_complex Oxidative Addition pd_amido Ar-Pd(II)(Lₙ)-N(morpholine) pd_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Product (this compound) pd_amido->product arx Ar-X (e.g., 4-Bromoaniline) arx->pd_complex amine Morpholine + Base amine->pd_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound via the two primary routes.

Protocol 1: Synthesis via SNAr and Catalytic Hydrogenation

This protocol is adapted from procedures involving the reduction of 4-(4-nitrophenyl)morpholine.[1][5]

Step A: Synthesis of 4-(4-Nitrophenyl)morpholine (if not commercially available)

  • Reaction Setup : In a round-bottom flask, dissolve 1,4-difluoronitrobenzene or 1-chloro-4-nitrobenzene (B41953) (1.0 eq) in a suitable solvent like acetonitrile (B52724) or DMSO.

  • Addition of Morpholine : Add morpholine (1.1 to 1.5 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions : Heat the mixture to reflux (in acetonitrile) or at 80-100 °C (in DMSO) and stir for 4-12 hours.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the mixture, pour it into water, and collect the precipitated solid by filtration. Wash the solid with water and dry to yield 4-(4-nitrophenyl)morpholine.

Step B: Reduction to this compound

  • Reaction Setup : Suspend 4-(4-nitrophenyl)morpholine (10.3 g, 49.5 mmol) in methanol (B129727) (130 mL). Add a 2M solution of ammonia (B1221849) in methanol (70 mL) and water (1 mL).[1]

  • Catalyst Addition : Carefully add 5% Palladium on carbon (Pd/C) catalyst (100 mg) to the suspension.[1]

  • Hydrogenation : Place the reaction vessel in a Paar hydrogenation apparatus. Pressurize the system with hydrogen gas to 50 psi.[1]

  • Reaction Conditions : Stir the mixture vigorously at room temperature for 1-3 hours.[1][5]

  • Monitoring : Monitor the reaction for the consumption of hydrogen.

  • Work-up : Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen. Remove the catalyst by filtration through a pad of Celite.[5]

  • Isolation and Purification : Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from an ethyl acetate (B1210297)/hexane mixture to yield pure this compound.[1]

Protocol 2: Synthesis via Buchwald-Hartwig Amination (General Procedure)

This is a general protocol based on established Buchwald-Hartwig coupling reactions.[8][9]

  • Reaction Setup : To an oven-dried Schlenk tube or reaction vessel, add the aryl halide (e.g., 4-bromoaniline, 1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine (B1218219) ligand (e.g., BINAP or XPhos, 2-4 mol%).

  • Reagent Addition : Add morpholine (1.2-1.5 eq) and a strong base, such as sodium tert-butoxide (NaOtBu, 1.4-2.0 eq).

  • Solvent : Add an anhydrous aprotic solvent, such as toluene (B28343) or dioxane, under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions : Heat the mixture to 80-110 °C and stir for 8-24 hours.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter through Celite to remove inorganic salts.

  • Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize quantitative data from various reported synthesis methods.

Table 1: Synthesis of this compound via Nitroarene Reduction

Starting MaterialReducing Agent/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
4-(4-Nitrophenyl)morpholine5% Pd/C, H₂ (50 psi)Methanol/AmmoniaRT170[1][5]
4-(4-Nitrophenyl)morpholine10% Pd/C, H₂Ethanol20399[5]
4-(2-Fluoro-4-nitrophenyl)morpholineFe/NH₄ClMethanol/Water70--[4]

Table 2: Representative Yields for Buchwald-Hartwig Amination with Morpholine

Aryl Halide SubstrateCatalyst/Ligand SystemBaseSolventTemp. (°C)Yield (%)Reference
2-Aryl-6-bromo-quinolinesPd(OAc)₂ / BINAPCs₂CO₃Toluene11060-88[8]
4-Bromo-N,N-dimethylanilinePd/NHC ComplexNaOtBuDioxane100>95[9]

Experimental Workflow Visualization

The general workflow for the synthesis, work-up, and purification of this compound is outlined below.

Experimental_Workflow setup 1. Reaction Setup (Add Reagents & Solvent) reaction 2. Reaction (Heating/Stirring under controlled conditions) setup->reaction monitoring 3. Monitoring (TLC / GC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up (Quenching, Extraction, Washing) monitoring->workup Complete purification 5. Isolation & Purification (Filtration, Recrystallization, or Chromatography) workup->purification analysis 6. Characterization (NMR, MS, m.p.) purification->analysis

Caption: General laboratory workflow for synthesis and purification.

References

4-Morpholinoaniline physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Morpholinoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 2524-67-6). It includes key data, experimental protocols, and visualizations to support research and development activities.

Core Physical and Chemical Properties

This compound, also known as N-(4-aminophenyl)morpholine or p-morpholinoaniline, is an organic compound featuring both an aniline (B41778) and a morpholine (B109124) functional group.[1][2] It typically appears as a purple to brown or white to light yellow crystalline powder.[3][4][5][6] Its structure contributes to its basicity and solubility in polar solvents.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄N₂O[3][7]
Molecular Weight 178.23 g/mol [2][7]
Melting Point 128-135 °C[3][5][7][8]
Boiling Point 310.47 °C (rough estimate)[3][4]
Density 1.0777 - 1.1 g/cm³ (estimate)[3][8]
pKa 6.72 ± 0.40 (Predicted)[3][4]
LogP 0.08 - 0.7[2][8]
Refractive Index 1.5250 (estimate)[3][4]
Flash Point 176.4 ± 26.5 °C[8]
Solubility and Storage

This compound is soluble in chloroform (B151607) and ethyl acetate.[3][4] For storage, it should be kept in a dark place under an inert atmosphere at room temperature to ensure stability.[3][4][9]

Reactivity and Chemical Profile

This compound is a versatile intermediate in organic synthesis. Its chemical behavior is characterized by the reactivity of the aniline and morpholine moieties.

  • Nucleophilic Reactions : The primary amine group makes it a potent nucleophile, allowing it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.[1][10]

  • Reaction with Nitrites : It reacts with hydrochloric acid and sodium nitrite (B80452) to form the reactive intermediate 4-morpholinonitrosobenzene.[1]

  • Electrochemical Oxidation : Studies have been conducted on the electrochemical oxidation of this compound in non-aqueous solvents.[11]

  • Incompatibilities : It should be handled with care and kept away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[12]

Experimental Protocols

Synthesis of this compound via Hydrogenation

A common method for synthesizing this compound is through the reduction of 4-(4-nitrophenyl)morpholine (B78992).[3][4][13]

Materials:

  • 4-(4-nitrophenyl)morpholine (10.3 g, 49.5 mmol)

  • Methanol (B129727) (130 mL)

  • 2 M Ammonia in Methanol (70 mL)

  • Water (1 mL)

  • 5% Palladium on carbon catalyst (100 mg)

Procedure:

  • Suspend 4-(4-nitrophenyl)morpholine in a mixture of methanol and a methanolic solution of 2 M ammonia.[3][13]

  • Add water and the 5% palladium on carbon catalyst to the suspension.[3][13]

  • Place the mixture in a Paar hydrogenation unit.

  • Hydrogenate at 50 psi hydrogen pressure for 1 hour.[3][13]

  • After the reaction is complete, allow the mixture to cool to room temperature.[3][13]

  • Remove the catalyst by filtration.[3][13]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[3][13]

Purification by Recrystallization

The crude product from the synthesis can be purified to yield a light purple solid.[3][4]

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot ethyl acetate/hexane solvent mixture.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum. The expected yield is approximately 70%, with a melting point of 132-133 °C.[3]

Analysis

The final product can be analyzed using Gas Chromatography-Mass Spectrometry (GC/MS). The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z = 178.[2][3][4] 1H NMR spectral data is also available for structural confirmation.[14][15]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Start Start Materials: 4-(4-nitrophenyl)morpholine Methanol, Ammonia, Pd/C Hydrogenation Hydrogenation (Paar Apparatus, 50 psi H₂) Start->Hydrogenation Cooling Cool to Room Temperature Hydrogenation->Cooling Filtration Filtration (Remove Pd/C Catalyst) Cooling->Filtration Concentration Concentration (Reduced Pressure) Filtration->Concentration Crude Crude Product Concentration->Crude Recrystallization Recrystallization (Ethyl Acetate/Hexane) Crude->Recrystallization FinalProduct Purified This compound Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Applications and Research Interest

This compound is a valuable compound with applications across various fields of chemical and biomedical research.

  • Pharmaceuticals : It serves as a key intermediate in the preparation of agents active in the central nervous system (CNS).[3][4][9] It is also a building block for synthesizing novel drug candidates, including quinolone and quinoline (B57606) derivatives with potential as 5-HT1B antagonists or antitumor agents.[7][16]

  • Dyes and Agrochemicals : The compound is utilized in the synthesis of dyes and agrochemicals.[1][10]

  • Photography : It is used as one of the primary aromatic amines in the color developing process in photographs.[3][4][17]

  • Material Science : It has been used to create surface-modified carbon nanodots, which can improve the photoluminescence quantum yield for applications like white-light-emitting diodes (WLEDs).[11]

Safety and Handling

This compound is considered hazardous and requires careful handling.[12]

  • Hazards : It is classified as harmful if swallowed, in contact with skin, or if inhaled.[6][12] It causes skin and serious eye irritation.[2][12]

  • Precautions : Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask, should be worn.[12] Work should be conducted in a well-ventilated area. Avoid contact with skin and eyes and do not breathe the dust.[12]

  • First Aid : In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[12] For skin contact, wash off immediately with soap and plenty of water. If inhaled, remove the person to fresh air.[12] Seek medical attention if symptoms persist.

References

Spectroscopic Data of 4-Morpholinoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Morpholinoaniline, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.84d2HAr-H
6.65d2HAr-H
3.85t4HO-(CH₂)₂
3.63s (br)2HNH₂
3.06t4HN-(CH₂)₂

Solvent: CDCl₃

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
141.5Ar-C
140.9Ar-C
120.2Ar-CH
116.1Ar-CH
67.0O-CH₂
50.6N-CH₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3250MediumN-H stretch (primary amine)
3100-3000StrongC-H stretch (aromatic)
2950-2800MediumC-H stretch (aliphatic)
1620StrongN-H bend (primary amine)
1515StrongC=C stretch (aromatic ring)
1235StrongC-N stretch (aromatic amine)
1120StrongC-O-C stretch (ether)
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
178High[M]⁺ (Molecular Ion)
120High[M - C₄H₆O]⁺
119Medium[M - C₄H₇O]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.75 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a Bruker AC-300 spectrometer.[1] For ¹H NMR, the spectral width was set to 12 ppm with a relaxation delay of 1.0 second. For ¹³C NMR, a proton-decoupled spectrum was acquired with a spectral width of 220 ppm and a relaxation delay of 2.0 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method.[2][3] A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[2][3] The mixture was then compressed into a thin, transparent pellet using a hydraulic press. The pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[1] A dilute solution of this compound in a volatile organic solvent, such as dichloromethane (B109758) or methanol, was prepared.[4][5] A small volume (1 µL) of the solution was injected into the GC, where the compound was vaporized and separated on a capillary column before entering the mass spectrometer.[4] The mass spectrometer was operated in positive ion mode, and the mass-to-charge ratio (m/z) of the resulting fragments was recorded.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Elucidation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec GC-MS Prep_MS->MS_Spec NMR_Data NMR Spectra (Chemical Shift, Integration, Coupling Constants) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure Structure Confirmation of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General Workflow for Spectroscopic Analysis.

References

Solubility Profile of 4-Morpholinoaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Morpholinoaniline, a key intermediate in the development of pharmaceuticals and other specialty chemicals. Geared towards researchers, scientists, and professionals in drug development, this document provides detailed experimental protocols and data presentation formats to facilitate the determination and understanding of this compound's solubility in various solvents.

Introduction to this compound and its Solubility

This compound, with its unique molecular structure incorporating both a morpholine (B109124) ring and an aniline (B41778) moiety, presents a distinct solubility profile that is critical for its application in synthesis, formulation, and biological screening. The morpholine group generally enhances aqueous solubility and can improve pharmacokinetic properties, while the aniline component contributes to its reactivity and potential for forming various derivatives. A thorough understanding of its solubility in a range of solvents is paramount for optimizing reaction conditions, purification processes, and the development of effective delivery systems.

Solubility Data

While extensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, this guide compiles the existing qualitative and semi-quantitative information and provides a predicted solubility profile based on its chemical structure. The following table summarizes this information to serve as a practical reference.

Solvent ClassSolventIUPAC NameKnown/Predicted SolubilityCitation(s)
Polar Aprotic Dimethyl Sulfoxide (DMSO)Dimethyl sulfoxide≥ 100 mg/mL (saturation unknown)
Acetonitrile (B52724)AcetonitrilePredicted: Moderately Soluble
AcetonePropan-2-onePredicted: Moderately Soluble
Polar Protic WaterWaterLow solubility; degradation observed in aqueous solutions at varying pH.[1] Standard curves for HPLC analysis have been prepared in aqueous solutions from DMSO stock.[1][1]
MethanolMethanolPredicted: Soluble
EthanolEthanolPredicted: Soluble
Non-Polar ChloroformTrichloromethaneSoluble[2][3][4]
Ethyl AcetateEthyl acetateSoluble[2][3][4]
Dichloromethane (DCM)DichloromethanePredicted: Soluble
Tetrahydrofuran (THF)OxolanePredicted: Moderately Soluble
Formulation 10% DMSO/40% PEG300/5% Tween-80/45% Saline-≥ 2.5 mg/mL (saturation unknown)[5]

Experimental Protocols for Solubility Determination

To empower researchers to ascertain precise solubility values, this section details the standard methodologies for both thermodynamic and kinetic solubility determination.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent and is considered the gold standard.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

  • Phase Separation: After equilibration, allow the vials to stand, and then separate the saturated solution from the excess solid. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as the HPLC-UV method detailed below.

  • Data Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge B->C D Filter supernatant C->D E Analyze filtrate by HPLC-UV D->E

Workflow for Thermodynamic Solubility Determination
Kinetic Solubility

Kinetic solubility assays are high-throughput methods often employed in early drug discovery to assess the solubility of a compound upon its precipitation from a stock solution (typically in DMSO) into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effects.

  • Incubation and Detection: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature. The onset of precipitation can be detected by various methods, such as nephelometry (light scattering), turbidimetry (absorbance), or direct UV-Vis spectroscopy.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that remains in solution without precipitating under the specified conditions.

Analytical Method for Quantification: HPLC-UV

A reliable method for quantifying the concentration of this compound in solution is crucial for accurate solubility determination. The following HPLC-UV method is adapted from a study on the degradation of this compound in aqueous solutions.[1]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or a variable wavelength UV detector.

  • Column: A reverse-phase C18 column (e.g., Waters Atlantis T3, 3 µm, 4.6 x 150 mm) is suitable.

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable modifier like 0.1% formic acid for improved peak shape) can be used.

  • Detection Wavelength: this compound exhibits significant UV absorbance. Wavelengths such as 245 nm and 295 nm can be used for detection, with the choice depending on the solvent and potential interfering substances.[1]

  • Standard Curve Preparation: To ensure accurate quantification, a standard curve should be generated. Concentrated stock solutions of this compound can be prepared in DMSO and then serially diluted into the solvent of interest to create a series of standards with known concentrations.[1] For aqueous solutions, concentrations spanning from approximately 0.005 mM to 1.5 mM have been used to create linear standard curves.[1]

G cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification A Prepare concentrated stock in DMSO B Serially dilute into target solvent A->B C Inject standards and samples B->C D Separate on C18 column C->D E Detect by UV at 245/295 nm D->E F Generate standard curve (Peak Area vs. Conc.) E->F G Determine sample concentration F->G

Workflow for HPLC-UV Quantification of this compound

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by the interplay of several factors related to its molecular structure and the properties of the solvent.

  • Polarity: The presence of the polar morpholine and aniline functionalities suggests good solubility in polar solvents. The "like dissolves like" principle indicates that polar solvents will more effectively solvate the polar groups through dipole-dipole interactions and hydrogen bonding.

  • Hydrogen Bonding: The nitrogen and oxygen atoms in the morpholine ring, as well as the nitrogen atom of the aniline group, can act as hydrogen bond acceptors. The amine protons of the aniline group can act as hydrogen bond donors. Solvents capable of hydrogen bonding (e.g., water, methanol, ethanol) are expected to be effective in dissolving this compound.

  • pH: The basicity of the aniline and morpholine nitrogens means that the solubility of this compound in aqueous solutions will be pH-dependent. In acidic conditions, protonation of the nitrogen atoms will form charged species, which are generally more water-soluble.

  • Temperature: The solubility of most solid compounds, including this compound, is expected to increase with temperature. This is an important consideration for processes like recrystallization.

Conclusion

This technical guide provides a foundational framework for understanding and determining the solubility of this compound. While a complete quantitative solubility dataset is not yet publicly available, the provided experimental protocols and analytical methods offer a robust approach for researchers to generate this critical data. A thorough characterization of the solubility of this compound is an essential step in unlocking its full potential in pharmaceutical and chemical applications.

References

An In-depth Technical Guide to the Early Discovery and History of 4-Morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early discovery, synthesis, and historical development of 4-Morpholinoaniline, a key intermediate in the pharmaceutical and chemical industries.

Introduction

This compound, also known as 4-(morpholin-4-yl)aniline or N-(4-aminophenyl)morpholine, is an aromatic amine featuring a morpholine (B109124) ring attached to a phenyl group. Its unique structural characteristics have made it a valuable building block in organic synthesis, particularly in the development of therapeutic agents and functional materials. This guide delves into the foundational aspects of this compound, focusing on its initial synthesis, characterization, and the evolution of its applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various sources providing a baseline for its characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2524-67-6[1]
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
Appearance Brown to tan crystalline powderChem-Impex
Melting Point 130-133 °C[2][3]
Boiling Point 368 °C at 760 mmHgSynblock
Solubility Soluble in chloroform, ethyl acetate (B1210297)[3]
pKa 6.72 ± 0.40 (Predicted)[3]

Early Synthesis and Historical Context

The general synthetic pathway can be visualized as a two-step process: the nucleophilic aromatic substitution of a p-nitro-substituted benzene (B151609) with morpholine, followed by the reduction of the nitro group to an amine.

Synthesis_Pathway p_nitro p-Nitrohalobenzene intermediate 4-(4-Nitrophenyl)morpholine (B78992) p_nitro->intermediate Nucleophilic Aromatic Substitution morpholine Morpholine morpholine->intermediate product This compound intermediate->product Reduction

Caption: General synthesis pathway for this compound.

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been documented. The following protocols detail established laboratory procedures.

This is a common and efficient method for the synthesis of this compound.[2]

Experimental Workflow:

Catalytic_Hydrogenation start Suspend 4-(4-nitrophenyl)morpholine in Methanol (B129727) and aq. Ammonia (B1221849) add_catalyst Add 5% Palladium on Carbon start->add_catalyst hydrogenation Hydrogenate in a Paar unit (50 psi H₂ for 1 hour) add_catalyst->hydrogenation cool_filter Cool to room temperature and filter off catalyst hydrogenation->cool_filter concentrate Concentrate the filtrate under reduced pressure cool_filter->concentrate purify Recrystallize from Ethyl Acetate/Hexane (B92381) concentrate->purify product Obtain this compound purify->product

Caption: Workflow for the catalytic hydrogenation of 4-(4-nitrophenyl)morpholine.

Detailed Protocol:

  • Suspend 4-(4-nitrophenyl)morpholine (10.3 g, 49.5 mmol) in methanol (130 mL) and a 2 M methanolic solution of ammonia (70 mL).[2]

  • Add 1 mL of water and 5% palladium on carbon catalyst (100 mg).[2]

  • Place the mixture in a Paar hydrogenation apparatus and hydrogenate at 50 psi hydrogen pressure for 1 hour.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Remove the catalyst by filtration.[2]

  • Concentrate the filtrate under reduced pressure.[2]

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield 4-(4-morpholinyl)aniline as a light purple solid.[2]

Quantitative Data:

  • Yield: 70% (6.2 g)[2]

  • Melting Point: 132-133 °C[2]

  • Analysis: GC/MS (EI, M+) showed a molecular ion peak at m/z = 178.[2]

This method is particularly relevant in the synthesis of intermediates for pharmaceuticals like Linezolid.[4]

Experimental Workflow:

Iron_Reduction start Prepare a solution of 4-(2-fluoro-4-nitrophenyl)morpholine in Methanol/Water add_reagents Add Iron powder and Ammonium (B1175870) Chloride start->add_reagents reflux Heat the mixture at 70 °C add_reagents->reflux monitor Monitor reaction completion (e.g., by TLC) reflux->monitor workup Filter and perform aqueous workup monitor->workup product Obtain 3-fluoro-4-morpholinoaniline (B119058) workup->product

Caption: Workflow for the iron-mediated reduction of a nitroaromatic precursor.

Detailed Protocol:

  • Perform a nucleophilic aromatic substitution of morpholine on 1,2-difluoro-4-nitrobenzene to synthesize 4-(2-fluoro-4-nitrophenyl)morpholine.[4]

  • Reduce the nitro group of the resulting compound using iron powder and ammonium chloride in a mixture of methanol and water at 70 °C to yield 3-fluoro-4-morpholinoaniline.[4]

Early Applications and Subsequent Developments

Initially, this compound was primarily utilized as a chemical intermediate. Its bifunctional nature, possessing both a nucleophilic secondary amine within the morpholine ring and a primary aromatic amine, makes it a versatile precursor for a wide range of more complex molecules.

  • Dye Synthesis: Aromatic amines are foundational in the dye industry, and this compound's structure lends itself to the creation of azo dyes and other colorants. The morpholino group can enhance solubility and modify the chromophoric properties.[5]

  • Pharmaceutical Intermediates: The most significant application of this compound and its derivatives has been in the pharmaceutical sector. It is a key building block for several important drugs.[5]

    • Linezolid: The synthesis of this antibiotic involves a 3-fluoro-4-morpholinoaniline intermediate.[4]

    • Rivaroxaban: The synthesis of this anticoagulant involves the related compound 4-(4-aminophenyl)morpholin-3-one.

  • Agrochemicals and Polymers: It has also found use in the synthesis of agrochemicals and specialty polymers, where the morpholine moiety can impart desirable properties such as improved thermal stability.[5]

Signaling Pathway Implication (Example):

While not a signaling molecule itself, derivatives of this compound are designed to interact with biological pathways. For instance, some of its derivatives act as kinase inhibitors.

Kinase_Inhibition cluster_0 Kinase Active Site inhibitor This compound Derivative kinase Target Kinase inhibitor->kinase Binds to ATP-binding site product Phosphorylated Substrate kinase->product Phosphorylates atp ATP atp->kinase substrate Substrate substrate->kinase downstream Downstream Signaling product->downstream

References

4-Morpholinoaniline: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinoaniline is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive aniline (B41778) moiety coupled with a morpholine (B109124) ring, makes it a valuable building block for the synthesis of a diverse array of complex molecules. The presence of the morpholine group can enhance the solubility and pharmacokinetic properties of derivative compounds, a desirable attribute in drug discovery. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and key applications as a synthetic intermediate, with a focus on its role in the development of pharmaceuticals.

Physicochemical and Spectroscopic Properties

This compound is a purple to brown crystalline powder at room temperature.[1] Its solubility in organic solvents like chloroform (B151607) and ethyl acetate (B1210297) facilitates its use in a variety of reaction conditions.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₄N₂O[1]
Molecular Weight178.23 g/mol [1]
Melting Point132-135 °C[1]
Boiling Point310.47 °C (estimate)[2]
pKa₁ (Aniline N-H)1.8[3]
pKa₂ (Morpholine N)4.9[3]
SolubilitySoluble in chloroform, ethyl acetate[1]

Spectroscopic Data:

The structural features of this compound have been well-characterized by various spectroscopic techniques.

TechniqueDataReference
¹H NMRSpectra available[4]
¹³C NMRSpectra available, with key shifts identified in literature[5]
Mass Spectrometry (MS)Molecular ion peak (M+) at m/z = 178[1]
Infrared (IR)Spectra available[4]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of 4-(4-nitrophenyl)morpholine (B78992). This two-step process typically starts with the nucleophilic aromatic substitution of a suitable p-nitro-halobenzene with morpholine, followed by the reduction of the nitro group.

cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction p-Nitrofluorobenzene p-Nitrofluorobenzene 4-(4-nitrophenyl)morpholine 4-(4-nitrophenyl)morpholine p-Nitrofluorobenzene->4-(4-nitrophenyl)morpholine Base, Solvent Morpholine Morpholine Morpholine->4-(4-nitrophenyl)morpholine 4-(4-nitrophenyl)morpholine_2 4-(4-nitrophenyl)morpholine This compound This compound 4-(4-nitrophenyl)morpholine_2->this compound Reducing Agent (e.g., H₂, Pd/C)

General synthesis of this compound.
Experimental Protocol: Synthesis of this compound

The following protocol is based on a reported procedure for the reduction of 4-(4-nitrophenyl)morpholine.[6]

Materials:

Procedure:

  • Suspend 4-(4-nitrophenyl)morpholine in a mixture of methanol and a methanolic solution of ammonia in a Paar hydrogenation apparatus.

  • Add water and the 5% palladium on carbon catalyst to the suspension.

  • Pressurize the vessel with hydrogen gas to 50 psi and agitate for 1 hour.

  • Upon completion of the reaction, allow the mixture to cool to room temperature and then filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a light purple solid.

Expected Yield: 6.2 g (70%)[6] Melting Point: 132-133 °C[6] Analysis: The product can be characterized by GC/MS, which should show a molecular ion peak at m/z = 178.[6]

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a wide range of organic molecules, particularly those with pharmaceutical applications. The primary amino group can undergo various transformations, including acylation, alkylation, and participation in cross-coupling reactions.

Key Intermediate in the Synthesis of Linezolid

A prominent example of the application of a this compound derivative is in the synthesis of the antibiotic Linezolid. The synthesis utilizes 3-fluoro-4-morpholinoaniline (B119058) as a key intermediate. The following workflow outlines the multi-step synthesis of Linezolid from this building block.

3-Fluoro-4-morpholinoaniline 3-Fluoro-4-morpholinoaniline Step1_Product N-Cbz protected aniline 3-Fluoro-4-morpholinoaniline->Step1_Product CBZ-Cl, NaHCO₃, Acetone/Water Step2_Product Coupling with (S)-N-[2-acetoxy-3-chloropropyl]acetamide Step1_Product->Step2_Product LiOt-Bu, DMF/MeOH Linezolid Linezolid Step2_Product->Linezolid Workup and Crystallization

Simplified synthetic pathway to Linezolid.

Experimental Details for the Synthesis of Linezolid:

The synthesis of Linezolid from 3-fluoro-4-morpholinoaniline involves several key steps as outlined in the provided patent literature.[7]

StepReactantsReagents and ConditionsProduct
1 3-Fluoro-4-morpholinyl nitrobenzene10% Pd/C, Ammonium formate, Acetone, 45-50°C3-Fluoro-4-morpholinoaniline
2 3-Fluoro-4-morpholinoanilineBenzyl chloroformate (CBZ-Cl), NaHCO₃, Acetone/Water, 0°C to RTN-carbobenzoxy-3-fluoro-4-morpholinyl aniline
3 N-carbobenzoxy-3-fluoro-4-morpholinyl aniline, (S)-N-[2-acetoxy-3-chloropropyl]acetamideLithium tert-butoxide (LiOt-Bu), DMF/MeOH, 5°C to RTLinezolid (after workup)
Palladium-Catalyzed Cross-Coupling Reactions

The amino group of this compound makes it a suitable coupling partner in palladium-catalyzed reactions such as the Buchwald-Hartwig amination and Suzuki coupling, allowing for the formation of new carbon-nitrogen and carbon-carbon bonds, respectively. These reactions are pivotal in constructing complex aromatic systems.

Buchwald-Hartwig Amination:

This reaction enables the coupling of this compound with aryl halides or triflates to form diarylamines.

This compound This compound Coupled_Product N-Aryl-4-morpholinoaniline This compound->Coupled_Product Pd Catalyst, Ligand, Base Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Coupled_Product

Buchwald-Hartwig amination with this compound.

Suzuki Coupling:

While this compound itself is not the direct organoboron reagent, it can be functionalized (e.g., by conversion to a boronic acid or ester) to participate in Suzuki couplings, or it can be coupled with an arylboronic acid if it bears a halide substituent.

Halogenated_this compound Halogenated this compound (X-Ar-Morpholine) Coupled_Product Arylated this compound Halogenated_this compound->Coupled_Product Pd Catalyst, Base Arylboronic_Acid Arylboronic Acid (Ar'-B(OH)₂) Arylboronic_Acid->Coupled_Product cluster_0 Condensation Reaction cluster_1 Acylation Reaction 4-Morpholinoaniline_C This compound Schiff_Base Schiff Base 4-Morpholinoaniline_C->Schiff_Base Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Schiff_Base 4-Morpholinoaniline_A This compound Amide Amide 4-Morpholinoaniline_A->Amide Acyl_Chloride Acyl Chloride/Anhydride Acyl_Chloride->Amide

References

A Technical Guide to Quantum Chemical Calculations of 4-Morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This whitepaper provides an in-depth technical guide to the quantum chemical calculations performed on 4-Morpholinoaniline and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational analysis of this molecule. The guide covers the theoretical framework, including Density Functional Theory (DFT), and details the methodologies for geometry optimization, vibrational frequency analysis, and frontier molecular orbital (FMO) analysis. Key quantitative data from various studies are summarized in structured tables, and a standardized computational workflow is visualized to facilitate understanding and replication of these studies.

Computational Methodologies

Quantum chemical calculations are essential for understanding the electronic structure and reactivity of molecules like this compound.[1] The most prominently used theoretical framework for this class of compounds is Density Functional Theory (DFT).[2]

Theoretical Framework: DFT DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] It has proven to be a cost-effective and accurate approach for calculating molecular structure, vibrational frequencies, and electronic properties.[4]

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is overwhelmingly the most common choice for studies on this compound and related aniline (B41778) derivatives.[5][6][7] This functional combines the Hartree-Fock exchange term with DFT exchange-correlation terms, offering a good balance of accuracy and computational efficiency.[6]

  • Basis Sets: The choice of basis set is critical for the accuracy of the calculations. For this compound and its analogs, Pople-style basis sets are frequently employed, including:

    • 6-311+G(d,p) or 6-311++G(d,p): These are large basis sets that include diffuse functions (+) for lone pairs and polarization functions (d,p) for describing bond anisotropies, providing high accuracy.[2][3][5][7]

    • cc-pVDZ: A correlation-consistent basis set, also used for reliable results.[2]

  • Software: The Gaussian suite of programs (e.g., Gaussian 09) is a standard software package for performing these DFT calculations, often used in conjunction with visualization software like GaussView.[2]

Molecular Structure and Geometry Optimization

A fundamental step in any quantum chemical study is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. This is achieved through geometry optimization. The optimized structural parameters, such as bond lengths and angles, can then be compared with experimental data if available (e.g., from X-ray crystallography).

Parameter Description Typical Basis Set for Calculation
Bond Lengths (Å) The internuclear distances between bonded atoms (e.g., C-N, C-C, N-H, C=O).B3LYP/6-311++G(d,p)[2][7]
Bond Angles (º) The angles formed between three connected atoms (e.g., C-N-C, H-N-H).B3LYP/6-311++G(d,p)[2][7]
Dihedral Angles (º) The torsion angles describing the conformation of the molecule (e.g., C-C-N-C).B3LYP/6-311++G(d,p)[2][7]
Total Energy (a.u.) The global minimum energy of the optimized molecular structure.B3LYP/6-311++G(d,p)[3]

Table 1: Key Geometrical Parameters from DFT Optimization.

Vibrational Analysis: FT-IR and FT-Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying molecular structures. DFT calculations can predict the harmonic vibrational frequencies, which correspond to the peaks observed in experimental FT-IR (Fourier Transform Infrared) and FT-Raman (Fourier Transform Raman) spectra. A comparison between theoretical and experimental spectra allows for a detailed and accurate assignment of the vibrational modes.[7]

Experimental Protocols
  • FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the range of 400-4000 cm⁻¹. For solid samples like this compound, the KBr (Potassium Bromide) pellet technique is commonly used. The sample is mixed with KBr powder and pressed into a thin, transparent pellet for analysis.[7]

  • FT-Raman Spectroscopy: The FT-Raman spectrum is often recorded in the region of 50-3500 cm⁻¹. A common setup involves using a 1064 nm line from a Nd:YAG laser as the excitation source.[7]

Data Presentation

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and deficiencies in the theoretical method. The B3LYP/6-311++G(d,p) level of theory has been shown to provide the best agreement with experimental values for similar molecules.[3]

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Asymmetric StretchValue from calculationValue from FT-IR/Raman
N-H Symmetric StretchValue from calculationValue from FT-IR/Raman
C-H Aromatic StretchValue from calculationValue from FT-IR/Raman
C-N StretchValue from calculationValue from FT-IR/Raman
C-O-C Stretch (Morpholine)Value from calculationValue from FT-IR/Raman
Ring Breathing ModesValue from calculationValue from FT-IR/Raman

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic properties and chemical reactivity of a molecule.[8]

  • HOMO: Represents the ability of a molecule to donate an electron. Its energy (E_HOMO) is related to the ionization potential.[8][9]

  • LUMO: Represents the ability of a molecule to accept an electron. Its energy (E_LUMO) is related to the electron affinity.[8][9]

  • HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. A small gap suggests high reactivity, while a large gap implies high stability.[10][11]

These FMO energies are used to calculate various quantum chemical descriptors that quantify the molecule's reactivity.

Quantum Chemical Descriptor Formula Significance
Energy Gap (ΔE) E_LUMO - E_HOMOChemical reactivity and stability[10][12]
Ionization Potential (I) -E_HOMOThe energy required to remove an electron.[10][12]
Electron Affinity (A) -E_LUMOThe energy released when an electron is added.[10][12]
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution.[10][12]
Chemical Potential (μ) -(I + A) / 2The "escaping tendency" of electrons from a system.[10][12]
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons.[12]

Table 3: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies.

Visualization of Computational Workflow

To provide a clear overview of the process, the following diagram illustrates the logical workflow for a typical quantum chemical investigation of this compound, from initial structure input to final data analysis and validation.

G cluster_0 Computational Steps cluster_1 Analysis & Validation mol_input 1. Molecular Structure Input (e.g., GaussView, ChemDraw) geom_opt 2. Geometry Optimization (DFT/B3LYP) mol_input->geom_opt freq_calc 3. Frequency Calculation (Verify Minimum Energy State) geom_opt->freq_calc prop_calc 4. Property Calculation (HOMO, LUMO, NBO, etc.) freq_calc->prop_calc If no imaginary frequencies data_analysis 5. Data Analysis & Interpretation prop_calc->data_analysis comparison 6. Comparison & Validation data_analysis->comparison exp_data Experimental Data (FT-IR, UV-Vis, X-ray) exp_data->comparison

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Morpholinoaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinoaniline and its derivatives are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. These compounds are key components in the development of kinase inhibitors, particularly targeting the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK signaling pathways, which are frequently dysregulated in cancer. This document provides detailed experimental protocols for the synthesis of this compound derivatives, quantitative data for key reactions, and visualizations of the relevant biological pathways and experimental workflows.

Synthetic Protocols

Two primary and effective methods for the synthesis of this compound derivatives are the reduction of a nitro-aromatic precursor and the palladium-catalyzed Buchwald-Hartwig amination.

Protocol 1: Synthesis of this compound via Reduction of 4-(4-Nitrophenyl)morpholine (B78992)

This protocol describes the synthesis of the parent this compound by catalytic hydrogenation of 4-(4-nitrophenyl)morpholine.

Materials:

Procedure:

  • Suspend 4-(4-nitrophenyl)morpholine (10.3 g, 49.5 mmol) in methanol (130 mL) and a 2 M solution of ammonia in methanol (70 mL) in a suitable hydrogenation vessel.[1]

  • Add 1 mL of water and 100 mg of 5% palladium on carbon catalyst to the suspension.[1]

  • Place the mixture in a Paar hydrogenation apparatus and hydrogenate at a hydrogen pressure of 50 psi for 1 hour.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the catalyst by filtration through a pad of Celite and wash the filter cake with methanol.[1]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a light purple solid.[1]

  • Dry the purified product under vacuum. The expected yield is approximately 6.2 g (70%).[1]

Characterization:

  • Melting Point: 132-133 °C[1]

  • GC/MS (EI, M+): m/z = 178[1]

Protocol 2: Synthesis of N-Aryl-4-morpholinoaniline Derivatives via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a substituted this compound.

Materials:

  • Aryl halide (e.g., 4-bromo-N,N-dimethylaniline)

  • Morpholine (B109124) or a substituted morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or glovebox

  • Magnetic stirrer and heating mantle

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In an inert atmosphere (e.g., under argon or in a glovebox), add the aryl halide (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent (5 mL) to the flask.

  • Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.[2]

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Quantitative Data

Table 1: Synthesis of this compound via Reduction of 4-(4-Nitrophenyl)morpholine
PrecursorReducing Agent/CatalystSolventReaction ConditionsYield (%)Reference
4-(4-Nitrophenyl)morpholineH₂, 5% Pd/CMethanol/Aqueous Ammonia50 psi H₂, 1 hour70[1]
4-(2-Fluoro-4-nitrophenyl)morpholineFe/NH₄ClMethanol/Water70 °CHigh[3]
Table 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Morpholine Derivatives
Aryl HalideAmineCatalyst/Ligand SystemBaseSolventTemperature (°C)Yield (%)Reference
4-Bromo-N,N-dimethylanilineMorpholinePd(OAc)₂ / RuPhosNaOtBuToluene11095-99[2]
4-ChlorotolueneMorpholine(NHC)Pd(allyl)ClNaOtBuDioxane10095
4-BromoanisoleMorpholine(NHC)Pd(allyl)ClNaOtBuDioxane10090
2-ChlorotolueneMorpholine(NHC)Pd(allyl)ClNaOtBuDioxane10094
5-BromopyrimidineMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene10085[4]
Table 3: Biological Activity of this compound Derivatives as Kinase Inhibitors
Derivative ScaffoldTarget KinaseIC₅₀ (nM)Reference
Thieno[3,2-d]pyrimidine (15e)PI3Kα2.0[5]
2,4-Dimorpholinopyrimidine (17p)PI3Kα32.4[6]
2,4-Dimorpholinopyrimidine (17p)PI3Kδ15.4[6]
4-Aminoquinazoline (6b)PI3Kα13.6[7]
Thieno[2,3-d]pyrimidine (18b)PI3Kα0.46[8]
Thieno[2,3-d]pyrimidine (18b)mTOR12[8]
Naphthol analogueBRAF(V600E)80-200[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization start Starting Materials (Aryl Halide & Morpholine) reaction Buchwald-Hartwig Amination start->reaction Pd Catalyst, Ligand, Base quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization purity Purity Assessment (HPLC, Melting Point) characterization->purity final_product Purified this compound Derivative purity->final_product

Caption: Experimental workflow for the synthesis of this compound derivatives.

Signaling Pathways

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Ras_Raf_MEK_ERK_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf BRAF Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Inhibitor This compound Derivative Inhibitor->Raf inhibits

Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound derivatives on BRAF.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinoaniline is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of kinase inhibitors. Its unique structural and electronic properties make it a valuable scaffold for developing potent and selective inhibitors of key enzymes involved in cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors incorporating the this compound moiety, with a focus on inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.

Key Applications

Derivatives of this compound have been successfully employed to synthesize inhibitors for a range of kinases, including:

  • Phosphoinositide 3-Kinases (PI3Ks) : Targeting the PI3K/Akt/mTOR pathway is a major focus in cancer therapy. This compound is a key component in many potent and selective PI3K inhibitors.

  • Mammalian Target of Rapamycin (mTOR) : As a crucial downstream effector of the PI3K/Akt pathway, mTOR is another important target for cancer drug development.

  • Tyrosine Kinases : This broad family of enzymes, including Src-family kinases and receptor tyrosine kinases like EGFR, are also targeted by inhibitors derived from this compound.

The morpholine (B109124) group often enhances aqueous solubility and can form critical hydrogen bonds within the ATP-binding pocket of kinases, contributing to the high affinity of these inhibitors.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes the in vitro inhibitory activities of various kinase inhibitors synthesized using this compound or its derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDTarget KinaseIC50 (nM)Reference Scaffold
1 PI3Kα2.0Thieno[3,2-d]pyrimidine
2 PI3Kβ-Thieno[3,2-d]pyrimidine
3 PI3Kγ-Thieno[3,2-d]pyrimidine
4 PI3Kδ-Thieno[3,2-d]pyrimidine
5 mTOR-Thieno[3,2-d]pyrimidine
6 PI3Kα4.24-Morpholine-quinazoline
7 PI3Kβ-4-Morpholine-quinazoline
8 PI3Kγ-4-Morpholine-quinazoline
9 PI3Kδ-4-Morpholine-quinazoline
10 mTOR-4-Morpholine-quinazoline
11 PI3Kα5.0ZSTK474 Analog
12 PI3Kβ-ZSTK474 Analog
13 PI3Kγ-ZSTK474 Analog
14 PI3Kδ3.9ZSTK474 Analog
15 Src-4-Anilinoquinoline

Note: A hyphen (-) indicates that the data was not specified in the referenced literature.

Signaling Pathway Diagram: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[4]

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of kinase inhibitors based on quinazoline (B50416) and pyrimidine (B1678525) scaffolds, which commonly utilize this compound as a key intermediate or starting material.

General Synthetic Workflow

The synthesis of these inhibitors often follows a multi-step process that can be broadly categorized into the formation of a core heterocyclic structure (e.g., quinazoline or pyrimidine) followed by the introduction of the this compound moiety and other substituents.

Synthetic_Workflow cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., Anthranilic Acid Derivatives, Malonates) Core Core Heterocycle Synthesis (e.g., Quinazolinone, Pyrimidine) Start->Core Halogenation Halogenation (e.g., Chlorination) Core->Halogenation Substitution Nucleophilic Substitution with this compound Halogenation->Substitution FinalProduct Final Kinase Inhibitor Substitution->FinalProduct

Caption: General synthetic workflow for kinase inhibitors.

Protocol 1: Synthesis of 4-Morpholino-quinazoline Derivatives

This protocol outlines a general procedure for the synthesis of 4-morpholino-quinazoline based kinase inhibitors, adapted from methodologies reported in the literature.

Step 1: Synthesis of the Quinazolinone Core

  • A substituted 2-aminobenzoic acid is cyclized to form the corresponding quinazolin-4(3H)-one. This is often achieved by heating the aminobenzoic acid with formamide (B127407) or a similar reagent.

Step 2: Chlorination of the Quinazolinone

  • The quinazolin-4(3H)-one is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the 4-chloroquinazoline (B184009) intermediate. The reaction is typically carried out under reflux.

  • After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.

Step 3: Nucleophilic Aromatic Substitution with this compound

  • The 4-chloroquinazoline intermediate is dissolved in a suitable solvent, such as isopropanol (B130326) or dimethylformamide (DMF).

  • This compound (typically 1.1 to 1.5 equivalents) is added to the solution.

  • The reaction mixture is heated, often under reflux, for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is then purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2,4-Disubstituted Pyrimidine Derivatives

This protocol describes a general method for the synthesis of 2,4-disubstituted pyrimidine kinase inhibitors.

Step 1: Synthesis of the Dichloropyrimidine Intermediate

  • A suitable starting material, such as a substituted barbituric acid or uracil, is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield a 2,4-dichloropyrimidine (B19661) derivative.

Step 2: Sequential Nucleophilic Substitution

  • The 2,4-dichloropyrimidine is reacted with this compound in the presence of a base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in a solvent like ethanol (B145695) or DMF. This reaction is typically regioselective, with the first substitution occurring at the more reactive C4 position.

  • Following the first substitution, a second nucleophile (e.g., another amine) is introduced to displace the remaining chlorine atom at the C2 position. This step is often carried out at a higher temperature.

  • The final product is isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general procedure to determine the half-maximal inhibitory concentration (IC50) of a synthesized compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase reaction buffer

  • Substrate (specific to the kinase)

  • ATP

  • Test compound (dissolved in DMSO)

  • 96- or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well plate, add the kinase reaction buffer.

  • Add the kinase and the substrate to each well.

  • Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.[1]

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a highly valuable synthon for the development of potent and selective kinase inhibitors. The protocols and data presented in this document provide a foundational resource for researchers in the field of drug discovery and development. The versatility of the this compound scaffold, combined with the detailed synthetic and analytical methods, offers a robust platform for the generation of novel therapeutic agents targeting key signaling pathways implicated in a variety of human diseases.

References

4-Morpholinoaniline: A Versatile Precursor for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action. 4-Morpholinoaniline has emerged as a valuable scaffold in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse range of compounds with significant antimicrobial properties. Its derivatives, including Schiff bases and sulfonamides, have demonstrated promising activity against a spectrum of bacterial pathogens. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based antimicrobial agents. The primary mechanisms of action for these compounds involve the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).

Chemical Derivatization of this compound

This compound can be readily derivatized at its amino group to yield a variety of compounds with potential antimicrobial activity. The two primary classes of derivatives explored in this protocol are Schiff bases and sulfonamides.

G cluster_0 Precursor cluster_1 Derivatives This compound This compound Schiff Bases Schiff Bases This compound->Schiff Bases Condensation with Aldehydes/Ketones Sulfonamides Sulfonamides This compound->Sulfonamides Reaction with Sulfonyl Chlorides

Caption: Synthetic pathways from this compound.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various bacterial strains.

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
1a Schiff Base (4-Hydroxybenzylidene)Staphylococcus aureus25[1]
Staphylococcus epidermidis19[1]
Bacillus cereus21[1]
Micrococcus luteus16[1]
Escherichia coli29[1]
2a SulfonamideStaphylococcus aureus-
Escherichia coliModerate Activity[2]
3a Oxazolidinone derivativeStaphylococcus aureus4[3]
Escherichia coli8[3]
MRSA8[3]
3b Oxazolidinone derivativeStaphylococcus aureus4[3]
Escherichia coli8[3]
MRSA4[3]
4a Tetrazole amide derivativeEnterobacter aerogenes114 ± 0.48[4]
4b Tetrazole amide derivativeBacillus subtilis75 ± 0.81[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from this compound and various aldehydes.

Materials:

  • This compound

  • Substituted aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative in a desiccator.

  • Characterize the final product using appropriate analytical techniques (e.g., IR, NMR, Mass Spectrometry).

Protocol 2: Synthesis of this compound Sulfonamide Derivatives

This protocol outlines the synthesis of sulfonamides from this compound and a sulfonyl chloride.

Materials:

  • This compound

  • Benzenesulfonyl chloride (or other sulfonyl chlorides)

  • Pyridine (B92270) (or another suitable base)

  • Dichloromethane (B109758) (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) and pyridine (1.1 equivalents) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add benzenesulfonyl chloride (1 equivalent) dropwise to the cooled solution with stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with water, 1M HCl, and saturated sodium bicarbonate solution sequentially in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final sulfonamide derivative by analytical methods.

Protocol 3: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and multichannel pipettor

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (bacteria and broth), negative (broth only), and vehicle (bacteria, broth, and solvent) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow

The overall process from the synthesis of this compound derivatives to their antimicrobial evaluation is depicted in the following workflow diagram.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Antimicrobial Evaluation Start Start Reactants This compound + Aldehyde/Sulfonyl Chloride Start->Reactants Reaction Condensation/ Sulfonylation Reactants->Reaction Purification Recrystallization/ Chromatography Reaction->Purification Analysis IR, NMR, Mass Spec Purification->Analysis Screening Broth Microdilution/ Disk Diffusion Analysis->Screening MIC Determine MIC Screening->MIC End End MIC->End

Caption: Experimental workflow for antimicrobial agent development.

Signaling Pathways and Mechanism of Action

Inhibition of DNA Gyrase

Certain this compound derivatives act as bacterial DNA gyrase inhibitors. DNA gyrase is a type II topoisomerase essential for maintaining DNA topology during replication and transcription. Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately cell death.

G cluster_pathway DNA Replication & Transcription cluster_inhibition Inhibition DNA DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Binds Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces supercoils Replication DNA Replication Supercoiled_DNA->Replication Transcription Transcription Supercoiled_DNA->Transcription Inhibitor This compound Derivative Inhibitor->DNA_Gyrase Inhibits

Caption: Mechanism of DNA gyrase inhibition.

Inhibition of Dihydrofolate Reductase (DHFR)

Other derivatives of this compound function by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid biosynthesis pathway. Folic acid is essential for the synthesis of nucleotides and certain amino acids. Blocking DHFR depletes the bacterial cell of essential metabolites, leading to the cessation of growth and cell death.

G cluster_pathway Folic Acid Biosynthesis cluster_inhibition Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduces Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis THF->Amino_Acid_Synthesis Inhibitor This compound Derivative Inhibitor->DHFR Inhibits

Caption: Mechanism of DHFR inhibition.

References

Applications of 4-Morpholinoaniline in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Morpholinoaniline is a versatile scaffold that has garnered significant attention in medicinal chemistry, primarily serving as a crucial intermediate in the development of potent kinase inhibitors for cancer therapy.[1][2] Its unique structural features, including the morpholine (B109124) ring, contribute to favorable physicochemical and pharmacokinetic properties in drug candidates.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their work.

Key Applications in Drug Discovery

The this compound moiety is a privileged structure found in a variety of bioactive molecules, most notably in inhibitors of key signaling pathways implicated in cancer progression.

PI3K/mTOR Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3][4] Its aberrant activation is a hallmark of many human cancers.[5] this compound has been extensively used as a foundational scaffold for the synthesis of potent PI3K and dual PI3K/mTOR inhibitors.[5][6][7]

Derivatives incorporating the this compound core, such as those with quinazoline (B50416) and thieno[3,2-d]pyrimidine (B1254671) frameworks, have demonstrated significant inhibitory activity against various PI3K isoforms.[8] For instance, the thieno[3,2-d]pyrimidine derivative 15e exhibited an IC50 value of 2.0 nM against PI3K p110α and showed selectivity over other PI3K isoforms.[8]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor This compound Derivatives Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various human tumors, making them attractive targets for anticancer drug development.[9][10] this compound has been incorporated into N-trisubstituted pyrimidine (B1678525) derivatives that act as potent Aurora kinase inhibitors.[9][10] For example, compound 11j from one such series demonstrated an IC50 of 7.1 nM against Aurora A kinase and exhibited in vivo efficacy in a U937 xenograft tumor model.[9]

Other Kinase Inhibitors and Bioactive Molecules

The utility of the this compound scaffold extends beyond PI3K/mTOR and Aurora kinases. It is a key component in:

  • Anticoagulants: Rivaroxaban (Xarelto), a direct Factor Xa inhibitor.

  • Antibiotics: Linezolid (Zyvox), an oxazolidinone antibiotic.

  • Antineoplastic Agents: Entospletinib and Momelotinib, which are investigational drugs targeting spleen tyrosine kinase (Syk) and Janus kinase (JAK) respectively.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative compounds derived from this compound.

Table 1: PI3K/mTOR Inhibitory Activity

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
15e PI3K p110α2.0A375 (Melanoma)0.58[8]
GDC-0941 PI3Kα3PC-3 (Prostate)0.29[11]
NVP-BEZ235 PI3K/mTOR4-75VariousVaries[11]

Table 2: Aurora Kinase Inhibitory Activity

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
11j Aurora A7.1U937 (Leukemia)12.2[9]
VX-680 Pan-Aurora-Various-[10]
22 Aurora A/B9.3 (A), 2.8 (B)HeLa (Cervical)890[12]

Table 3: Antiproliferative Activity of Quinazoline Derivatives

Compound IDA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)SHSY-5Y (Neuroblastoma) IC50 (µM)Reference
AK-3 10.38 ± 0.276.44 ± 0.299.54 ± 0.15[13]
AK-10 8.55 ± 0.673.15 ± 0.233.36 ± 0.29[13]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-(4-nitrophenyl)morpholine (B78992) via catalytic hydrogenation.[1][14]

Materials:

Procedure:

  • Suspend 4-(4-nitrophenyl)morpholine (10.3 g, 49.5 mmol) in methanol (130 mL) and a 2 M methanolic solution of ammonia (70 mL).

  • Add 1 mL of water and 100 mg of 5% Pd/C catalyst to the suspension.

  • Transfer the mixture to a Paar hydrogenation unit.

  • Hydrogenate at 50 psi hydrogen pressure for 1 hour.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a light purple solid.[1][14]

Synthesis_Workflow Start Start: 4-(4-nitrophenyl)morpholine in Methanol/Ammonia Add_Catalyst Add H2O and 5% Pd/C Start->Add_Catalyst Hydrogenation Hydrogenate at 50 psi for 1 hour Add_Catalyst->Hydrogenation Cooling Cool to Room Temperature Hydrogenation->Cooling Filtration Filter to Remove Catalyst Cooling->Filtration Concentration Concentrate Filtrate Filtration->Concentration Recrystallization Recrystallize from Ethyl Acetate/Hexane Concentration->Recrystallization End End: Purified This compound Recrystallization->End

Figure 2: General workflow for the synthesis of this compound.

General Procedure for Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

This protocol outlines the synthesis of 2-morpholino-4-anilinoquinoline derivatives from 2-morpholino-4-chloroquinoline.[15]

Materials:

Procedure:

  • Dissolve 2-morpholino-4-chloroquinoline (0.2 g, 0.87 mmol) in ethanol (10 mL).

  • Add the appropriate aniline (1.7 mmol) to the solution.

  • Reflux the resulting mixture overnight.

  • Evaporate the ethanol under vacuum.

  • Wash the resulting residue with acetone and filter to yield the desired 2-morpholino-4-anilinoquinoline derivative.[15]

In Vitro Kinase Inhibition Assay (General Protocol)

This is a general protocol for determining the IC50 values of test compounds against a specific kinase. Specific conditions may vary depending on the kinase and assay kit used.[16][17][18]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compound dilutions

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™)

  • Microplate reader

Procedure:

  • Add the test compound dilutions to the wells of a microplate.

  • Add the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.

  • Add the kinase detection reagent to generate a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.[17]

Kinase_Assay_Workflow Start Start: Prepare Reagents Add_Compound Add Test Compound Dilutions to Plate Start->Add_Compound Add_Kinase_Substrate Add Kinase and Substrate Mixture Add_Compound->Add_Kinase_Substrate Add_ATP Initiate Reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction and Deplete ATP Incubate->Stop_Reaction Add_Detection_Reagent Add Detection Reagent Stop_Reaction->Add_Detection_Reagent Measure_Signal Measure Luminescence Add_Detection_Reagent->Measure_Signal Analyze_Data Calculate % Inhibition and IC50 Measure_Signal->Analyze_Data End End: IC50 Value Analyze_Data->End

Figure 3: General workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This protocol is used to assess the antiproliferative activity of test compounds on cancer cell lines.[13][17]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium

  • Test compound dilutions

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Remove the old medium and add fresh medium containing the test compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours in a CO2 incubator.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.[17]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its incorporation into various heterocyclic scaffolds has led to the discovery of numerous potent kinase inhibitors with significant therapeutic potential, particularly in oncology. The protocols and data presented in this document provide a solid foundation for researchers to explore and expand upon the applications of this important chemical entity in drug discovery and development.

References

Synthesis of 3-Fluoro-4-morpholinoaniline: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

This document provides a detailed, step-by-step protocol for the chemical synthesis of 3-fluoro-4-morpholinoaniline (B119058), a key intermediate in the production of the antibiotic Linezolid.[1][2] The protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

3-Fluoro-4-morpholinoaniline is a fluorinated heterocyclic building block with the chemical formula C₁₀H₁₃FN₂O.[2][3] It serves as a crucial precursor in the synthesis of Linezolid, an oxazolidinone-class antibiotic effective against serious Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] The unique molecular structure, featuring a fluorinated aniline (B41778) linked to a morpholine (B109124) ring, also makes it a valuable compound for developing other bioactive molecules, such as sulfonamides and carbamates with antimicrobial properties.[2][4]

Physicochemical Properties

A summary of the key physical and chemical properties of 3-fluoro-4-morpholinoaniline is presented in the table below.

PropertyValueReference
CAS Number 93246-53-8[2]
Molecular Formula C₁₀H₁₃FN₂O[2]
Molecular Weight 196.22 g/mol [2]
Appearance Off-white to brown crystalline powder[2]
Melting Point 121-123 °C[2][5]
Boiling Point 364.9 ± 42.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Purity (HPLC) ≥ 98.0%[2]

Synthetic Pathway Overview

The most common and efficient synthesis of 3-fluoro-4-morpholinoaniline is a two-step process. The general workflow is illustrated in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction 1,2-Difluoro-4-nitrobenzene 1,2-Difluoro-4-nitrobenzene Reaction_1 Nucleophilic Aromatic Substitution 1,2-Difluoro-4-nitrobenzene->Reaction_1 Morpholine Morpholine Morpholine->Reaction_1 Intermediate 4-(2-Fluoro-4-nitrophenyl)morpholine (B124028) Reaction_1->Intermediate Intermediate_2 4-(2-Fluoro-4-nitrophenyl)morpholine Reduction Nitro Group Reduction (e.g., Fe/NH₄Cl) Intermediate_2->Reduction Final_Product 3-Fluoro-4-morpholinoaniline Reduction->Final_Product

General workflow for the synthesis of 3-fluoro-4-morpholinoaniline.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 3-fluoro-4-morpholinoaniline.

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

This step involves the nucleophilic aromatic substitution of morpholine on 1,2-difluoro-4-nitrobenzene.

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Morpholine

  • Acetonitrile (refluxing) or neat conditions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-difluoro-4-nitrobenzene in acetonitrile.

  • Add morpholine to the solution. The molar ratio of morpholine to 1,2-difluoro-4-nitrobenzene should be approximately 1.2:1.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product, 4-(2-fluoro-4-nitrophenyl)morpholine, can be purified by recrystallization or used directly in the next step.

Step 2: Synthesis of 3-Fluoro-4-morpholinoaniline

This step involves the reduction of the nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine to an amine.

Materials:

Procedure:

  • To a round-bottom flask, add 4-(2-fluoro-4-nitrophenyl)morpholine and a mixture of methanol and water.[1]

  • Add iron powder and ammonium chloride to the mixture. The amount of iron should be in stoichiometric excess relative to the nitro compound.

  • Heat the reaction mixture to 70 °C with vigorous stirring.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-fluoro-4-morpholinoaniline.

  • Purify the crude product by recrystallization from a 20% aqueous ethanol (B145695) solution to yield the final product with high purity.[6]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 3-fluoro-4-morpholinoaniline.

ParameterValueNotes
Yield 85%Based on a patent for a similar multi-step synthesis, this is a target yield for the final step.[6]
Purity (HPLC) >99.5%Achievable after recrystallization from 20% aqueous ethanol.[6]
Reaction Time (Step 1) 4-8 hoursDependent on reaction scale and temperature.
Reaction Time (Step 2) 2-6 hoursDependent on the efficiency of the reducing agent.
Reaction Temperature (Step 1) RefluxTypically around 82 °C for acetonitrile.
Reaction Temperature (Step 2) 70 °CFor the reduction with Fe/NH₄Cl.[1]

Application in Drug Development: Linezolid's Mechanism of Action

3-Fluoro-4-morpholinoaniline is a critical intermediate for the synthesis of Linezolid. Linezolid functions by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex. The simplified signaling pathway is depicted below.

Linezolid_Mechanism Bacterial_Ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Bacterial_Ribosome->50S_Subunit 30S_Subunit 30S Subunit Bacterial_Ribosome->30S_Subunit Initiation_Complex Initiation Complex Formation 50S_Subunit->Initiation_Complex 30S_Subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Linezolid Linezolid Linezolid->50S_Subunit Binds to 23S rRNA Inhibition Inhibition Linezolid->Inhibition Inhibition->Initiation_Complex

Simplified mechanism of action of Linezolid in inhibiting bacterial protein synthesis.

Safety and Handling

Standard laboratory safety precautions should be followed when performing this synthesis. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The physicochemical properties, including the flash point of 174.5 ± 27.9 °C, indicate that the compound should be handled with care, especially at elevated temperatures.[2]

References

Application Notes: The Role of 4-Morpholinoaniline in the Synthesis of Linezolid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linezolid (B1675486) is a crucial synthetic antibiotic belonging to the oxazolidinone class, effective against serious infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] A key starting material in many efficient and industrially viable syntheses of Linezolid is 3-fluoro-4-morpholinoaniline (B119058).[1][4] This compound serves as the foundational aromatic core onto which the chiral oxazolidinone ring and the acetamide (B32628) side-chain are constructed to form the final active pharmaceutical ingredient. This document outlines the synthetic pathways, detailed experimental protocols, and quantitative data associated with the use of 4-morpholinoaniline derivatives in the production of Linezolid intermediates.

I. General Synthesis Pathway

The primary synthetic strategy involves the N-alkylation of 3-fluoro-4-morpholinoaniline with a chiral three-carbon synthon, typically (R)-epichlorohydrin, followed by the formation of the oxazolidinone ring. Subsequent functional group transformations lead to the final Linezolid molecule.[1][5]

G A 3-Fluoro-4-morpholinoaniline C N-[3-Chloro-2-(R)-hydroxypropyl]- 3-fluoro-4-morpholinylaniline A->C B (R)-Epichlorohydrin B->C D (5R)-5-(Chloromethyl)-3-[3-fluoro-4- (4-morpholinyl)phenyl]-2-oxazolidinone C->D Carbonyl diimidazole E (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]- 2-oxo-5-oxazolidinyl]methyl]phthalimide D->E Potassium phthalimide (B116566) F (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]- 2-oxo-5-oxazolidinyl]methyl]amine E->F Hydrazine (B178648) hydrate (B1144303) G Linezolid (S)-N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]- 2-oxo-5-oxazolidinyl]methyl]acetamide F->G Acetic anhydride (B1165640)

Caption: Overall synthesis pathway of Linezolid from 3-fluoro-4-morpholinoaniline.

II. Experimental Protocols

The following protocols are adapted from established synthetic methods.[1][6]

Protocol 1: Synthesis of 3-fluoro-4-morpholinyl nitrobenzene (B124822)

This initial step creates the core substituted aniline (B41778) precursor.

  • Slowly add 100 gr of 3,4-difluoro nitrobenzene to a mixture of 76.6 gr of morpholine (B109124) and 23 ml of triethylamine (B128534) in 115 ml of acetonitrile (B52724) at 40-50°C.[6]

  • Heat the reaction mass to reflux temperature and maintain for 6 hours.[6]

  • Cool the mixture to 25-30°C.

  • Slowly add 600 ml of water to the reaction mass, then cool to 0-5°C.[6]

  • Stir the mixture for 1 hour.

  • Filter the resulting solid to yield 3-fluoro-4-morpholinyl nitrobenzene.[6]

Protocol 2: Synthesis of 3-fluoro-4-morpholinoaniline

The nitro group of the precursor is reduced to an amine.

  • Add 10% Pd—C (4.0 g) to a solution of 3-fluoro-4-morpholinyl nitrobenzene (40 g, 177 mmol) and ammonium (B1175870) formate (B1220265) (50 g, 793 mmol) in 200 mL of ethyl acetate (B1210297).[7]

  • Stir the mixture at 45-50°C for 8 hours until the reaction is complete.[7]

  • Filter the mixture and separate the organic layer from the aqueous layer.

  • Wash the organic layer with brine and dry over anhydrous magnesium sulfate.[7]

  • Filter and evaporate the solvent to provide the solid 3-fluoro-4-morpholinoaniline.[7]

Protocol 3: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (Intermediate 4)

This protocol details the key steps of N-alkylation and oxazolidinone ring formation.

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization (Carbonylation) cluster_step3 Step 3: Work-up A React 3-fluoro-4-morpholinoaniline with (R)-epichlorohydrin B Solvent: Methanol (B129727) Temp: 60-65°C A->B Conditions C Add crude adduct to Dichloromethane (B109758) D Add Carbonyl diimidazole (CDI) C->D E Stir at room temperature for 20h D->E F Wash solution with water G Concentrate to afford final product F->G

Caption: Experimental workflow for the synthesis of the core oxazolidinone intermediate.

  • N-Alkylation: React 3-fluoro-4-morpholinoaniline (1) with (R)-epichlorohydrin (2) in methanol at a temperature of 60-65°C.[1]

  • Cyclization: Allow the crude adduct, N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline (3), to react with carbonyl diimidazole (3.2 g, 0.019 mol) in dichloromethane (60 mL).[1]

  • Reaction: Stir the reaction mixture at room temperature for 20 hours.[1]

  • Work-up: Wash the solution with water (60 mL) and concentrate to yield the compound (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (4).[1]

Protocol 4: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide (Intermediate 5)
  • To a solution of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (4) (6.0 g, 0.019 mol) in N,N-Dimethylformamide (40 mL), add potassium phthalimide (4.0 g, 0.021 mol).[1]

  • Heat the reaction mixture to reflux and stir for 5 hours.[1]

  • Cool the mixture to ambient temperature and dilute with water (200 mL).

  • Filter the precipitated solid and dry to obtain the target compound (5).[1]

Protocol 5: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine (Intermediate 6)
  • Add hydrazine hydrate (2.0 g, 0.04 mol) to a solution of the phthalimide intermediate (5) (4.0 g, 0.009 mol) in methanol (25 mL).[1]

  • Heat the mixture to reflux and stir for 1 hour.[1]

  • Cool the mass to ambient temperature, dilute with water (50 mL), and extract with dichloromethane (2 x 30 mL).

  • Combine the organic extracts, wash with water (30 mL), and concentrate to yield the amine intermediate (6).[1]

Protocol 6: Synthesis of Linezolid
  • Add acetic anhydride (0.020 mol) dropwise to a stirred solution of the amine intermediate (6) (2.5 g, 0.008 mol) in ethyl acetate (20 mL) at ambient temperature.[1]

  • Allow the reaction mixture to stir for 1 hour.

  • Cool the mixture to 0-5°C to precipitate the final product, Linezolid.[1]

III. Quantitative Data Summary

The yields of the intermediates in the synthesis of Linezolid starting from 3-fluoro-4-morpholinoaniline are summarized below.

Intermediate NamePrecursor(s)ReagentsReported Yield (%)Reference
3-fluoro-4-morpholinoaniline3-fluoro-4-morpholinyl nitrobenzene10% Pd-C, Ammonium formate95%[7]
(5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinoneN-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylanilineCarbonyl diimidazole77%[1]
(S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide(5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinonePotassium phthalimide62%[1]
(S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amineThe corresponding phthalimide intermediateHydrazine hydrate90%[1]
Linezolid (Overall from methyl 3-fluoro-4-morpholinophenyl carbamate)Methyl 3-fluoro-4-morpholinophenyl carbamate, R-epichlorohydrinn-butyllithium, Potassium phthalimide, etc.90% (4 steps)[2][8]

References

Application Notes and Protocols for the Electrochemical Synthesis Involving 4-Morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical synthesis involving 4-morpholinoaniline, a versatile compound used in the synthesis of dyes, pharmaceuticals, and polymers.[1] The electrochemical approach offers a green and efficient alternative to conventional chemical methods for synthesizing novel this compound derivatives and polymers.[2][3]

Introduction to the Electrochemical Behavior of this compound

This compound undergoes electrochemical oxidation to form reactive intermediates, primarily a p-quinonediimine species.[2][4] The stability and subsequent reaction pathways of this intermediate are highly dependent on the experimental conditions, such as pH and the presence of nucleophiles.[2][4] By controlling these parameters, it is possible to direct the synthesis towards specific products, including trimers and other functionalized derivatives.[2][4]

Electrochemical techniques such as cyclic voltammetry (CV) and controlled-potential coulometry are instrumental in studying the oxidation mechanism of this compound and in the electrosynthesis of its derivatives.[2][4] These methods allow for precise control over the reaction, enabling the synthesis of complex molecules in a one-pot process.[2]

Applications in Synthesis and Drug Development

The electrochemical derivatization of this compound opens avenues for the synthesis of a variety of organic compounds. The electrochemically generated p-quinonediimine intermediate readily reacts with nucleophiles, such as arylsulfinic acids and 2-SH-benzazoles, to form sulfonated and disulfide derivatives, respectively.[3][4] This reactivity is key to its application in organic synthesis and the development of new chemical entities.

In the realm of drug development, this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including potential anti-cancer drugs.[1][5] Furthermore, derivatives of this compound are being investigated as potent 5HT1B antagonists.[3] The ability to functionalize the this compound core through electrochemical methods provides a powerful tool for creating diverse molecular structures for therapeutic evaluation.

Experimental Protocols

General Electrochemical Setup

A standard three-electrode electrochemical cell is typically employed for both analytical studies and preparative electrolysis.

  • Working Electrode: Glassy carbon electrode (GCE) or carbon electrode.[2] For electropolymerization, conductive substrates like fluorine-doped tin oxide (FTO) coated glass can be used.[6]

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire or graphite (B72142) rod.

Electrochemical measurements are performed using a potentiostat/galvanostat.

Protocol for Electrochemical Oxidation and Trimerization of this compound

This protocol describes the electrochemical synthesis of a this compound trimer in an aqueous solution.[2]

Materials:

  • This compound

  • Phosphate (B84403) buffer solution (0.2 M, pH 7.0)

  • Deionized water

  • Acetonitrile (for product extraction)

Procedure:

  • Prepare a solution of this compound in an aqueous phosphate buffer.

  • Place the solution in an undivided electrochemical cell equipped with a carbon working electrode and a counter electrode.

  • Perform controlled-potential coulometry at a potential corresponding to the first oxidation peak of this compound (e.g., 0.33 V vs. Ag/AgCl).[4]

  • Monitor the reaction progress by cyclic voltammetry until the starting material is consumed.

  • Upon completion, extract the product from the aqueous solution using a suitable organic solvent.

  • Purify the product using standard techniques such as recrystallization or chromatography.

Protocol for Electropolymerization of this compound Derivatives

This protocol provides a general guideline for the electropolymerization of aniline (B41778) derivatives, which can be adapted for this compound.[7][8]

Materials:

  • This compound monomer

  • Acidic electrolyte solution (e.g., 0.5 M H₂SO₄)

  • Working electrode (e.g., GCE, FTO, or Indium Tin Oxide - ITO)

  • Nitrogen gas

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina (B75360) slurry (0.3 µm followed by 0.05 µm).[7]

    • Sonicate in deionized water, acetone, and ethanol (B145695) for 5 minutes each.[7]

    • Dry under a stream of nitrogen.[7]

  • Polymerization Solution:

    • Dissolve the this compound monomer in the acidic electrolyte solution to the desired concentration (e.g., 0.1 M).[7]

    • Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.[7]

  • Electropolymerization:

    • Potentiodynamic Method (Cyclic Voltammetry): Cycle the potential between a suitable range (e.g., -0.2 V and +1.0 V vs. SCE) at a scan rate of 50 mV/s for a set number of cycles. Polymer film growth is observed by the increase in redox peak currents.[7][8]

    • Potentiostatic Method: Apply a constant potential (e.g., +0.8 V vs. SCE) for a specified duration.[7]

    • Galvanostatic Method: Apply a constant current density (e.g., 0.1 mA/cm²) for a specified duration.[7]

  • Post-Synthesis:

    • After deposition, rinse the polymer-coated electrode with the monomer-free electrolyte solution to remove any unreacted monomer.

    • Characterize the polymer film using electrochemical techniques (e.g., CV in monomer-free electrolyte) and spectroscopic methods.

Quantitative Data Summary

The following tables summarize the quantitative data found in the literature for the electrochemical studies of this compound.

Table 1: Conditions for Electrochemical Oxidation and Trimerization

ParameterValueReference
Analyte This compound[2][4]
Technique Controlled-Potential Coulometry[2][4]
Working Electrode Carbon Electrode / Glassy Carbon[2][4]
Electrolyte 0.2 M Phosphate Buffer[2][4]
pH 7.0[2][4]
Applied Potential 0.33 V vs. Ag/AgCl[4]

Table 2: General Parameters for Electropolymerization of Aniline Derivatives

ParameterValueReference
Monomer Concentration 0.1 M[7]
Electrolyte 0.5 M H₂SO₄[7]
Potential Range (CV) -0.2 V to +1.0 V vs. SCE[7]
Scan Rate (CV) 50 mV/s[7]
Constant Potential +0.8 V vs. SCE[7]
Constant Current Density 0.1 mA/cm²[7]

Visualizations

Experimental Workflow for Electrochemical Synthesis

experimental_workflow cluster_prep Preparation cluster_synthesis Electrochemical Synthesis cluster_post Post-Synthesis prep_solution Prepare Monomer Solution (e.g., 4-MA in buffer) electrolysis Perform Electrolysis (CV, Potentiostatic, or Galvanostatic) prep_solution->electrolysis prep_electrode Prepare Working Electrode (Polish, Clean, Dry) prep_electrode->electrolysis rinsing Rinse Electrode electrolysis->rinsing characterization Characterize Product/Film (Electrochemical, Spectroscopic) rinsing->characterization

Caption: General workflow for electrochemical synthesis.

Proposed Mechanism for Electrochemical Oxidation and Dimerization/Trimerization

reaction_mechanism MA This compound (4-MA) QDI p-Quinonediimine Intermediate MA->QDI -2e-, -2H+ Dimer Dimer QDI->Dimer + 4-MA Trimer Trimer Dimer->Trimer + 4-MA, -2e-, -2H+

Caption: Simplified reaction pathway for 4-MA.

Logical Relationship for Synthesis of Derivatives

derivative_synthesis start Electrochemical Oxidation of this compound intermediate Generation of p-Quinonediimine start->intermediate nucleophile Addition of Nucleophile (e.g., ArSO2H, R-SH) intermediate->nucleophile product Formation of Functionalized Derivative nucleophile->product

References

Troubleshooting & Optimization

Technical Support Center: 4-Morpholinoaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Morpholinoaniline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction.- Extend the reaction time and monitor progress using TLC or GC.[1] - Increase the reaction temperature, ensuring it is optimal for the specific method.[1]
Inactive reagents or catalyst.- Check the purity and activity of starting materials (e.g., 4-fluoronitrobenzene, morpholine) and catalysts (e.g., Pd/C).[1]
Suboptimal reagent ratios.- Optimize the stoichiometry of reactants. Ensure the correct molar ratios of the aryl halide, morpholine (B109124), and any base or catalyst are used.[1]
Poor catalyst quality in hydrogenation.- Use a fresh, high-quality Palladium on carbon (Pd/C) catalyst. Ensure the catalyst is not poisoned.[2][3]
Formation of Significant Side Products Reaction conditions are too harsh.- Try milder reaction conditions, such as a lower temperature or a weaker base, particularly in nucleophilic aromatic substitution reactions.[1]
Presence of impurities in starting materials.- Purify starting materials before the reaction to minimize side reactions.[1]
Over-reduction or side reactions during hydrogenation.- Carefully control the hydrogen pressure and reaction time.[2] - Ensure the solvent is appropriate and free of impurities that could interfere with the reaction.
Difficulty in Product Isolation and Purification The product is highly water-soluble.- Use a continuous liquid-liquid extractor. - Try "salting out" the aqueous layer with brine before extraction to decrease the product's solubility in the aqueous phase.[1]
Emulsion formation during extraction.- Add a small amount of brine or use a different organic solvent to break the emulsion.[1]
Product decomposition during workup or purification.- If the product is unstable to acid or base, use neutral workup conditions. - For thermally unstable products, employ low-temperature purification techniques like vacuum distillation or crystallization at low temperatures.[1]
Oily product instead of solid.- Ensure complete removal of solvent. - Attempt recrystallization from a different solvent system. A mixture of ethyl acetate (B1210297) and hexane (B92381) is often effective for this compound.[2][3]
Product Purity Issues Residual starting materials or intermediates.- Optimize the reaction conditions to drive the reaction to completion. - Employ efficient purification methods such as column chromatography or recrystallization. Recrystallization from an ethyl acetate/hexane mixture has been shown to yield a light purple solid with high purity.[2][3]
Discoloration of the final product (e.g., purple to brown).- this compound can be a purple to brown crystalline powder.[3] Discoloration may be inherent to the product or due to minor impurities. - Further recrystallization may improve the color, though a slight coloration is common.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Nucleophilic Aromatic Substitution (SNAr) followed by Reduction: This is a two-step process. The first step involves the reaction of a p-substituted halonitrobenzene (commonly 4-fluoronitrobenzene) with morpholine to form 4-(4-nitrophenyl)morpholine (B78992). The second step is the reduction of the nitro group to an amine, typically via catalytic hydrogenation, to yield this compound.[4][5]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction that directly forms the C-N bond between an aryl halide (like 4-bromoaniline (B143363) or its derivatives) and morpholine.[6][7] This method can be advantageous for its scope and milder conditions in some cases.

Q2: I am performing the reduction of 4-(4-nitrophenyl)morpholine via catalytic hydrogenation. What are the critical parameters to control for a high yield?

A2: For a successful catalytic hydrogenation to produce this compound, consider the following:

  • Catalyst: Use an appropriate amount of a high-quality catalyst, such as 5% or 10% Palladium on carbon (Pd/C).[2][3]

  • Hydrogen Pressure: A pressure of around 50 psi is commonly used and has been shown to be effective.[2][3]

  • Solvent: Methanol (B129727) or ethanol (B145695) are suitable solvents for this reaction.[2]

  • Reaction Time and Temperature: The reaction is often carried out at room temperature for a few hours (e.g., 1-3 hours).[2] Monitoring the reaction by TLC or GC is crucial to determine completion and avoid over-reduction.

  • Filtration: After the reaction, the catalyst must be carefully removed by filtration, often through a pad of Celite, to prevent contamination of the final product.[2]

Q3: My final product is a purplish solid. Is this normal?

A3: Yes, it is common for this compound to be a light purple to brown crystalline solid.[2][3] The color can vary depending on the purity and the specific crystalline form. If significant impurities are suspected, further purification by recrystallization can be performed.

Q4: What is a good solvent system for the recrystallization of this compound?

A4: A mixture of ethyl acetate and hexane is a commonly reported and effective solvent system for the recrystallization of this compound, yielding a light purple solid with a melting point in the range of 132-135 °C.[2][3]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution and Catalytic Hydrogenation

This protocol is based on the reaction of 4-fluoronitrobenzene with morpholine, followed by the reduction of the resulting nitro compound.

Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine

This is an adaptation for a related compound, illustrating the general procedure.

  • In a reaction vessel, combine 3,4-difluoronitrobenzene, morpholine, and sodium carbonate.[8]

  • The molar ratio can be optimized, for instance, n(3,4-difluoro-nitrobenzene) : n(morpholine) : n(sodium carbonate) = 1 : 1.4 : 0.052.[8]

  • Heat the reaction mixture to approximately 78 °C.[8]

  • Maintain the reaction for about 6 hours.[8]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, the product can be isolated and purified.

Step 2: Synthesis of this compound by Catalytic Hydrogenation

  • Suspend 4-(4-nitrophenyl)morpholine (e.g., 10.3 g, 49.5 mmol) in methanol (130 mL).[2][3]

  • Add a 5% or 10% Palladium on carbon (Pd/C) catalyst (e.g., 100 mg).[2]

  • Place the mixture in a hydrogenation apparatus (e.g., a Parr hydrogenator).[2][3]

  • Pressurize the system with hydrogen to approximately 50 psi.[2][3]

  • Stir the reaction mixture at room temperature for 1-3 hours.[2]

  • After the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Remove the catalyst by filtration through a pad of Celite.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[2][3]

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to obtain this compound as a light purple solid.[2][3]

Parameter Value
Starting Material4-(4-nitrophenyl)morpholine
Catalyst5% or 10% Pd/C
SolventMethanol or Ethanol
Hydrogen Pressure~50 psi
TemperatureRoom Temperature (~20 °C)
Reaction Time1 - 3 hours
Typical Yield~70-97%

Visualizations

Logical Workflow for this compound Synthesis Troubleshooting

G cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Problem with This compound Synthesis low_yield Low or No Yield? start->low_yield side_products Significant Side Products? low_yield->side_products No check_reagents Check Reagent/Catalyst Purity and Activity low_yield->check_reagents Yes isolation_issues Isolation/Purification Difficulty? side_products->isolation_issues No milder_conditions Use Milder Conditions (Lower Temp, Weaker Base) side_products->milder_conditions Yes extraction_technique Modify Extraction (Salting Out, Continuous) isolation_issues->extraction_technique Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Ratios) check_reagents->optimize_conditions purify_starting_materials Purify Starting Materials milder_conditions->purify_starting_materials purification_method Adjust Purification (Recrystallization, Chromatography) extraction_technique->purification_method

Caption: A troubleshooting workflow for common issues in this compound synthesis.

Experimental Workflow for Synthesis via SNAr and Reduction

G cluster_step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification start_materials 4-Fluoronitrobenzene + Morpholine snar_reaction Reaction (Heat, Base) start_materials->snar_reaction intermediate 4-(4-Nitrophenyl)morpholine snar_reaction->intermediate reduction Catalytic Hydrogenation (Pd/C, H2) intermediate->reduction filtration Catalyst Filtration reduction->filtration concentration Solvent Removal filtration->concentration purification Recrystallization (Ethyl Acetate/Hexane) concentration->purification final_product Pure this compound purification->final_product

Caption: A typical experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 4-Morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Morpholinoaniline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities found in crude this compound synthesized by catalytic hydrogenation of 4-(4-nitrophenyl)morpholine (B78992)?

A1: The primary impurities encountered during the synthesis of this compound via catalytic reduction of 4-(4-nitrophenyl)morpholine can be categorized as follows:

  • Unreacted Starting Material: Residual 4-(4-nitrophenyl)morpholine is a common impurity if the reaction does not go to completion.

  • Reaction Intermediates: Incomplete reduction can lead to the presence of intermediates such as nitroso and hydroxylamine (B1172632) derivatives.[1]

  • Coupling Byproducts: Side reactions can occur, leading to the formation of dimeric species like azoxy, azo, and hydrazo compounds.[1][2]

  • Degradation Products: In aqueous or acidic conditions, degradation to 4-morpholinophenol (B1583850) and subsequently hydroquinone (B1673460) can occur.[3]

  • Catalyst Residues: Fine particles of the hydrogenation catalyst (e.g., Palladium on carbon) may be present if filtration is incomplete.

Q2: My purified this compound is discolored (e.g., light purple, orange, or brown). What is the cause and how can I resolve this?

A2: Discoloration in the final product is typically due to the presence of oxidized impurities or residual reaction byproducts.

  • Oxidation: Aromatic amines are susceptible to air oxidation, which can form colored impurities. It is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

  • Residual Impurities: Even small traces of colored byproducts, such as azo compounds, can impart color to the final product.

  • Resolution:

    • Recrystallization: Performing a careful recrystallization, potentially with the addition of a small amount of activated charcoal to adsorb colored impurities, can often yield a colorless product.

    • Column Chromatography: If recrystallization is ineffective, column chromatography provides a more robust method for separating colored impurities.

Q3: I am having difficulty purifying this compound using standard silica (B1680970) gel column chromatography. The compound seems to be streaking or irreversibly binding to the column. What should I do?

A3: The basic nature of the aniline (B41778) and morpholine (B109124) functional groups in this compound can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of standard silica gel, causing poor separation and recovery.[4] To mitigate this, consider the following strategies:

  • Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%) or ammonia (B1221849) in methanol, to the eluent. This will "neutralize" the acidic sites on the silica gel, reducing the strong adsorption of the basic amine product.[4]

  • Alternative Stationary Phases:

    • Deactivated Silica: Use silica gel that has been treated to reduce its acidity.

    • Alumina (B75360) (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[5]

    • Amine-Functionalized Silica: This type of stationary phase is specifically designed for the purification of basic compounds and can provide excellent separation with standard solvent systems (e.g., hexane (B92381)/ethyl acetate).[4]

  • Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase flash chromatography using a C18-functionalized silica gel with a suitable mobile phase (e.g., acetonitrile/water with a basic modifier) can be an effective alternative.[4]

Q4: My yield is low after recrystallization. How can I improve it?

A4: Low recovery after recrystallization is a common issue that can often be addressed by optimizing the procedure.

  • Solvent Choice: The ideal solvent system will dissolve the this compound well at elevated temperatures but poorly at low temperatures. A mixture of ethyl acetate (B1210297) and hexanes is commonly used.[6] Experiment with the solvent ratio to maximize the differential solubility.

  • Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Cooling Process: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Rapid cooling in an ice bath can lead to the formation of small crystals that may trap impurities and be more difficult to filter. Once crystallization at room temperature is complete, then cool the flask in an ice bath to maximize recovery.

  • Filtration: Ensure that the filtration apparatus is appropriate for the scale of the recrystallization to minimize losses.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on a common method for the purification of this compound following its synthesis.[6]

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, and gently heat the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexanes to the hot ethyl acetate solution until the solution becomes slightly turbid. Allow the flask to cool slowly to room temperature.

  • Cooling: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane or a cold ethyl acetate/hexane mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents. The expected melting point of pure this compound is in the range of 132-133 °C.[6]

Protocol 2: Purification by Column Chromatography

This is a general protocol for the purification of basic amines, adapted for this compound.

  • Stationary Phase and Solvent System Selection:

    • Stationary Phase: Use standard silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. To prevent streaking, add 0.5-1% triethylamine to the mobile phase mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes with 1% triethylamine).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the mobile phase.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexanes, maintaining the triethylamine concentration).

    • Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₄N₂O[7]
Molecular Weight178.23 g/mol [7]
Melting Point132-133 °C[6]
AppearanceLight purple solid (crude), White to light yellow/orange powder/crystal (pure)[6][8]

Table 2: Example Purification Data for this compound

Purification MethodStarting MaterialReagents/SolventsYieldPurityReference(s)
RecrystallizationCrude this compound from hydrogenation of 10.3 g of 4-(4-nitrophenyl)morpholineEthyl acetate, Hexanes70% (6.2 g)>98% (as indicated by melting point and GC/MS)[6]

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Purification of this compound start Start: 4-(4-nitrophenyl)morpholine reaction Catalytic Hydrogenation (e.g., H₂, Pd/C) start->reaction filtration Filtration to remove catalyst reaction->filtration concentration Concentration of filtrate filtration->concentration crude_product Crude this compound concentration->crude_product purification_choice Purification Method crude_product->purification_choice recrystallization Recrystallization (Ethyl Acetate/Hexane) purification_choice->recrystallization Simple Impurity Profile column_chromatography Column Chromatography (Silica, Hexane/EtOAc + Et₃N) purification_choice->column_chromatography Complex Impurity Profile pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product analysis Analysis (MP, GC/MS, NMR) pure_product->analysis

Caption: Workflow for this compound Synthesis and Purification.

troubleshooting_guide Troubleshooting Guide for this compound Purification start Problem with Purified Product discoloration Discoloration (e.g., purple, brown) start->discoloration low_yield Low Yield after Recrystallization start->low_yield column_issues Column Chromatography Issues (Streaking, Low Recovery) start->column_issues solution_discoloration1 Recrystallize with activated charcoal discoloration->solution_discoloration1 solution_discoloration2 Store under inert atmosphere discoloration->solution_discoloration2 solution_low_yield1 Optimize solvent ratio low_yield->solution_low_yield1 solution_low_yield2 Use minimum hot solvent low_yield->solution_low_yield2 solution_low_yield3 Ensure slow cooling low_yield->solution_low_yield3 solution_column1 Add base (e.g., Et₃N) to eluent column_issues->solution_column1 solution_column2 Use basic/neutral alumina column_issues->solution_column2 solution_column3 Use amine-functionalized silica column_issues->solution_column3

Caption: Troubleshooting Common Purification Issues.

References

Technical Support Center: Optimizing the Buchwald-Hartwig Amination of 4-Morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 4-morpholinoaniline.

Frequently Asked Questions (FAQs)

Q1: What is the Buchwald-Hartwig amination and why is it used for synthesizing derivatives of this compound?

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine.[1] This reaction is particularly valuable for synthesizing a wide range of substituted anilines, including derivatives of this compound, which are important scaffolds in medicinal chemistry. It offers a significant advantage over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have a more limited substrate scope.[1][2]

Q2: What are the key components of a Buchwald-Hartwig amination reaction?

A typical Buchwald-Hartwig amination reaction consists of:

  • Aryl Halide or Pseudohalide: The electrophilic coupling partner.

  • Amine: In this case, this compound.

  • Palladium Precatalyst: A source of palladium(0), which is the active catalytic species.

  • Ligand: Typically a bulky, electron-rich phosphine (B1218219) that coordinates to the palladium center and facilitates the catalytic cycle.

  • Base: A non-nucleophilic base is required to deprotonate the amine.

  • Solvent: An anhydrous, aprotic solvent is used to dissolve the reactants.

Q3: Which palladium precatalysts and ligands are recommended for the amination of an electron-rich aniline (B41778) like this compound?

For electron-rich anilines, sterically hindered and electron-rich biaryl phosphine ligands are generally the most effective.[3] The choice of the palladium source and ligand is critical for achieving high yields. Consider screening a few catalyst systems to find the optimal combination for your specific aryl halide.

Recommended Starting Points for Catalyst/Ligand Systems:

Palladium PrecatalystLigandRationale
Pd₂(dba)₃XPhosA versatile and highly active ligand for a broad range of amines.
G3-XPhos(none)A third-generation precatalyst with high activity and stability.
G4-XPhos(none)A fourth-generation precatalyst designed for challenging couplings.
Pd(OAc)₂RuPhosOften effective for the coupling of secondary amines and anilines.
Pd(OAc)₂BrettPhosParticularly useful for the monoarylation of primary amines.[4]

Q4: What are the most common bases and solvents for this reaction?

The choice of base and solvent is interdependent and should be optimized in conjunction with the catalyst system. Strong, non-nucleophilic bases are necessary to facilitate the deprotonation of the aniline.

Commonly Used Bases:

BasepKa (Conjugate Acid)Common SolventsNotes
Sodium tert-butoxide (NaOtBu)~19Toluene, Dioxane, THFMost commonly used strong base.
Lithium bis(trimethylsilyl)amide (LiHMDS)~26Toluene, THFA very strong base, can be useful for less reactive systems.
Cesium carbonate (Cs₂CO₃)~10.3Dioxane, TolueneA milder base, suitable for substrates with base-sensitive functional groups.
Potassium phosphate (B84403) (K₃PO₄)~12.3Toluene, DioxaneAnother milder base option.

Recommended Solvents:

SolventBoiling Point (°C)Properties
Toluene111A common, non-polar solvent for these reactions.
Dioxane101A polar, aprotic solvent that can improve the solubility of some reagents.
Tetrahydrofuran (THF)66A lower-boiling polar, aprotic solvent.
tert-Amyl alcohol102Can be beneficial for challenging couplings.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The palladium(0) active species has not formed or has decomposed.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use a palladium precatalyst (e.g., G3 or G4) which does not require an in-situ reduction step.[5]- If using a Pd(II) source like Pd(OAc)₂, ensure the ligand can facilitate its reduction.- Use fresh, high-quality catalyst and ligand.
2. Insufficient Reaction Temperature: The reaction is too slow at the current temperature.- The typical temperature range is 80-110 °C. Cautiously increase the temperature in 10 °C increments.
3. Poor Reagent Quality: Degradation or impurities in starting materials.- Use anhydrous and degassed solvents.- Ensure the this compound and aryl halide are pure.- Use a fresh bottle of the base, as strong bases can degrade upon storage.
4. Inappropriate Ligand Choice: The ligand is not suitable for the specific substrate combination.- Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.
Formation of Side Products 1. Hydrodehalogenation: The aryl halide is reduced, replacing the halide with a hydrogen atom.- This can be a competitive pathway, especially with electron-rich aryl halides.[1]- Lowering the reaction temperature may disfavor this side reaction.- A different ligand/base combination might be more selective.
2. Diarylation: The product aniline reacts further with the aryl halide.- Use a slight excess of this compound relative to the aryl halide (e.g., 1.1 to 1 equivalents).- Lower the catalyst loading once the reaction conditions are optimized.
3. Homocoupling of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl species.- This is often a sign of catalyst decomposition. Ensure stringent inert atmosphere conditions.- Lowering the reaction temperature can sometimes mitigate this.
Inconsistent Results 1. Variability in Reagent Quality: Inconsistent purity of starting materials or catalyst.- Use reagents from a reliable supplier and from the same batch for a series of experiments.- Consider that a "cocktail" of catalytic species might be at play, leading to variability.[6]
2. Sensitivity to Air and Moisture: The catalytic system is sensitive to oxygen and water.- Use Schlenk line techniques or a glovebox for reaction setup.- Ensure solvents are properly dried and degassed.

Experimental Protocols

General Procedure for Small-Scale Reaction Screening:

This protocol is a starting point for optimizing the reaction between this compound and an aryl halide.

  • Preparation: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst) to a dry reaction vial equipped with a stir bar.

  • Addition of Reagents: Add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 2 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L OA_complex Ar-Pd(II)(L)-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L)(H₂N-R)]⁺X⁻ OA_complex->Amine_complex Amine Coordination (R-NH₂) Amido_complex Ar-Pd(II)(L)-NHR Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NHR) Product Coupled Product (Ar-NHR) Amido_complex->Product ArX Aryl Halide (Ar-X) ArX->OA_complex Amine This compound (R-NH₂) Amine->Amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the catalyst system active? (Fresh reagents, inert atmosphere) Start->Check_Catalyst Check_Temp Is the reaction temperature sufficient? Check_Catalyst->Check_Temp Yes Use_Precatalyst Use a Pd(0) precatalyst (e.g., G3 or G4) Check_Catalyst->Use_Precatalyst No Check_Ligand Is the ligand appropriate for the substrate? Check_Temp->Check_Ligand Yes Increase_Temp Increase temperature incrementally (e.g., in 10 °C steps) Check_Temp->Increase_Temp No Optimize_Base_Solvent Screen different base and solvent combinations Check_Ligand->Optimize_Base_Solvent Yes Screen_Ligands Screen bulky, electron-rich biarylphosphine ligands Check_Ligand->Screen_Ligands No Success Reaction Optimized Optimize_Base_Solvent->Success Use_Precatalyst->Check_Temp Increase_Temp->Check_Ligand Screen_Ligands->Optimize_Base_Solvent

Caption: A troubleshooting workflow for optimizing the reaction.

References

Technical Support Center: 4-Morpholinoaniline Schiff Base Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-morpholinoaniline in Schiff base reactions. This resource provides troubleshooting guidance and frequently asked questions to help you overcome common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of Schiff bases derived from this compound.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Reaction: Schiff base formation is a reversible equilibrium reaction.[1][2] To drive the reaction towards the product, the water formed as a byproduct must be removed.

    • Solution: Use a Dean-Stark apparatus during reflux to physically remove water.[3] Alternatively, add a drying agent like molecular sieves directly to the reaction mixture.[4][5]

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

    • Solution: Increase the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC).[4][6] Most literature procedures suggest refluxing for at least 2-4 hours.[3]

  • Catalyst Absence or Inactivation: While many Schiff base reactions proceed without a catalyst, an acid catalyst can accelerate the reaction.[4][7]

    • Solution: Add a catalytic amount of a weak acid, such as glacial acetic acid (a few drops), to the reaction mixture.[4][8] Be cautious, as too much acid can protonate the amine, rendering it non-nucleophilic and hindering the reaction.[7]

  • Steric Hindrance or Poor Reactivity of the Carbonyl Compound: Ketones are generally less reactive than aldehydes in Schiff base formation.[2][9] Steric hindrance on either the aniline (B41778) or the carbonyl compound can also slow down the reaction.

    • Solution: For less reactive carbonyl compounds, consider increasing the reaction temperature and time. A stronger acid catalyst might be necessary, but use it judiciously.

Issue 2: Difficulty in Product Purification and Isolation

Possible Causes and Solutions:

  • Product is Soluble in the Reaction Solvent: If the Schiff base product is soluble in the reaction solvent (e.g., ethanol), it may not precipitate upon cooling.

    • Solution: Reduce the solvent volume using a rotary evaporator.[6] The concentrated solution can then be cooled to induce crystallization. If that fails, try precipitating the product by adding a non-polar solvent like hexane (B92381) or by pouring the reaction mixture into cold water.[4]

  • Presence of Unreacted Starting Materials: The final product may be contaminated with unreacted this compound or the carbonyl compound.

    • Solution: Recrystallization is the most common and effective method for purifying Schiff bases.[6] Ethanol (B145695) is frequently used as a recrystallization solvent.[3] Washing the crude product with a solvent in which the starting materials are soluble but the product is not can also be effective.[6]

  • Hydrolysis of the Schiff Base: The imine bond is susceptible to hydrolysis, especially in the presence of water and acid, which can lead to product degradation during workup or purification.[1][5]

    • Solution: Ensure all workup and purification steps are carried out under anhydrous or near-anhydrous conditions. Use dry solvents and avoid prolonged exposure to moisture. When performing column chromatography, which can sometimes lead to hydrolysis on silica (B1680970) gel, consider deactivating the silica gel with a base like triethylamine.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound and its Schiff base derivatives?

A1: this compound is typically a purple to brown crystalline powder.[10][11][12] Schiff bases derived from it are often reported as colored solids, commonly yellow.[6][7]

Q2: What solvents are suitable for Schiff base reactions with this compound?

A2: Absolute ethanol is a commonly used solvent for these reactions as it readily dissolves the reactants and allows for effective refluxing.[3] Other alcoholic solvents like methanol (B129727) can also be used.[13] For reactions requiring azeotropic removal of water, solvents like toluene (B28343) or benzene (B151609) can be employed with a Dean-Stark apparatus.[5]

Q3: Is a catalyst always necessary for this reaction?

A3: Not always. Many Schiff base syntheses with this compound proceed by simply refluxing the reactants. However, if the reaction is slow or yields are low, a catalytic amount of a weak acid like glacial acetic acid can be beneficial.[4][14]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction.[4] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding. The purity of the synthesized compounds can also be checked by TLC.[3]

Q5: My NMR spectrum shows an aldehyde peak even after purification. What should I do?

A5: The presence of a residual aldehyde peak in the NMR spectrum indicates incomplete reaction or hydrolysis of the Schiff base product during workup or analysis.[1]

  • To address incomplete reaction, you can try optimizing the reaction conditions, such as increasing the reaction time or using a Dean-Stark trap to remove water more efficiently.[6]

  • To prevent hydrolysis, ensure you are using anhydrous solvents for both the reaction and purification.[1] If you suspect hydrolysis on an NMR timescale, consider using a completely anhydrous deuterated solvent for the analysis.[1]

Experimental Protocols

General Protocol for Schiff Base Synthesis with this compound

This protocol is a generalized procedure based on common literature methods.[3]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol. Add an equimolar amount of the desired aldehyde or ketone (1 equivalent).

  • Reaction Setup: Equip the flask with a reflux condenser. For reactions sensitive to water, a Dean-Stark apparatus should be fitted between the flask and the condenser.

  • Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2-6 hours. Monitor the reaction's progress by TLC.

  • Isolation and Purification:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • If a solid product precipitates, filter it and wash it with cold ethanol.

    • If no precipitate forms, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]

Data Presentation

Table 1: Reaction Conditions for Schiff Base Synthesis from 4-substituted Anilines and Aldehydes

Aniline DerivativeAldehydeSolventCatalystReaction Time (hours)Yield (%)Reference
4-(2-aminophenyl)morpholineSubstituted aromatic/heterocyclic aldehydesAbsolute EthanolNone2Not specified[3]
4-aminoantipyrine & Sulfadiazine-EthanolGlacial Acetic Acid25Not specified[8]
4-amino-1,5-dimethyl-2-phenylpyrazol-3-oneSubstituted cinnamaldehydesEthanolNone1-24Not specified[15]
VanillinAnilineEthanolAcetic AcidNot specifiedNot specified[14]
2-nitroaniline2-hydroxy-1-napthaldehydeEthanolNoneNot specified32[9]
4-nitroaniline2-hydroxy-1-napthaldehydeEthanolNoneNot specified72[9]

Visualizations

Schiff_Base_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve this compound and Carbonyl Compound in Solvent Catalyst Add Catalyst (Optional) Reactants->Catalyst Reflux Reflux with Water Removal (Dean-Stark) Catalyst->Reflux TLC Monitor Progress by TLC Reflux->TLC Cool Cool Reaction Mixture TLC->Cool Filter Filter Precipitate Cool->Filter Recrystallize Recrystallize Crude Product Filter->Recrystallize Characterize Characterize Pure Product (NMR, IR, MS) Recrystallize->Characterize

Caption: Experimental workflow for the synthesis and purification of Schiff bases from this compound.

Troubleshooting_Logic Start Low/No Yield Q1 Is water being removed? Start->Q1 A1_Yes Increase Reaction Time/ Temperature Q1->A1_Yes Yes A1_No Use Dean-Stark or Molecular Sieves Q1->A1_No No Q2 Is a catalyst present? A1_Yes->Q2 A1_No->Q2 A2_Yes Check Reactivity of Carbonyl Compound Q2->A2_Yes Yes A2_No Add Catalytic Acid (e.g., Acetic Acid) Q2->A2_No No Impure Purification Issues Q3 Product soluble? Impure->Q3 A3_Yes Concentrate & Cool or Precipitate Q3->A3_Yes Yes A3_No Recrystallize Q3->A3_No No Q4 Starting materials present? A3_Yes->Q4 A3_No->Q4 A4_Yes Wash with a selective solvent Q4->A4_Yes Yes

Caption: Troubleshooting logic for common issues in this compound Schiff base reactions.

References

Technical Support Center: Increasing Yield in 4-Morpholinoaniline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-Morpholinoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your synthetic procedures and increase reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the derivatization of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Acylation Reactions

Q1: My acylation of this compound with an acyl chloride/anhydride (B1165640) is resulting in a low yield. What are the likely causes?

A1: Low yields in acylation reactions are common and can often be attributed to several factors:

  • Presence of Moisture: Acyl halides and anhydrides are highly susceptible to hydrolysis. Any moisture in the reaction setup (glassware, solvents, reagents) will consume the acylating agent, reducing the amount available to react with your aniline (B41778) and thereby lowering the yield.

  • Inadequate Base: A base is crucial to neutralize the HCl or carboxylic acid byproduct of the reaction. If the base is not strong enough or is present in insufficient quantity, the acidic byproduct can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

  • Low Reactivity of the Aniline: While the amino group of this compound is generally nucleophilic, steric hindrance or electronic effects from the morpholine (B109124) ring can sometimes slow the reaction.

  • Side Reactions: At elevated temperatures, di-acylation or other side reactions can occur, consuming the starting material and reducing the yield of the desired mono-acylated product.

Troubleshooting Workflow for Acylation Reactions

Acylation_Troubleshooting start Low Acylation Yield check_moisture Check for Moisture (Solvents, Glassware) start->check_moisture check_base Review Base (Type, Equivalents) start->check_base check_conditions Optimize Reaction Conditions (Temp., Time) start->check_conditions check_reagent Verify Acylating Reagent Quality start->check_reagent dry_system Dry Solvents & Glassware Use Inert Atmosphere check_moisture->dry_system adjust_base Use a Non-nucleophilic Base (e.g., Et3N, DIPEA) Increase Equivalents check_base->adjust_base adjust_conditions Lower Temperature Increase Reaction Time check_conditions->adjust_conditions fresh_reagent Use Fresh or Purified Acylating Reagent check_reagent->fresh_reagent yield_improved Yield Improved? dry_system->yield_improved adjust_base->yield_improved adjust_conditions->yield_improved fresh_reagent->yield_improved yield_improved->start No, Re-evaluate end Successful Acylation yield_improved->end Yes

Caption: Troubleshooting workflow for low-yield acylation of this compound.

Amide Coupling (e.g., with EDC/HOBt)

Q2: I am attempting an amide coupling with a carboxylic acid using EDC/HOBt, but the reaction is sluggish and the yield is poor.

A2: EDC/HOBt couplings can be sensitive to several parameters:

  • Reagent Degradation: EDC and HOBt can degrade upon improper storage. Ensure you are using fresh and properly stored reagents.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and solubility of reagents. Dichloromethane (DCM) and Dimethylformamide (DMF) are commonly used, but DMF can sometimes be difficult to remove during workup.[1]

  • pH of the Reaction Mixture: The reaction is sensitive to pH. An acidic environment can protonate the aniline, while a basic environment can lead to side reactions. The use of a base like Diisopropylethylamine (DIPEA) is often required.[1]

  • Inefficient Activation of Carboxylic Acid: The formation of the active HOBt-ester intermediate may be inefficient. The addition of an acyl transfer agent like 4-Dimethylaminopyridine (DMAP) can sometimes improve yields, especially with less reactive amines.[2]

Troubleshooting Steps:

  • Verify Reagent Quality: Use fresh EDC, HOBt, and anhydrous solvent.

  • Optimize Solvent and Base: If using DCM, ensure all components are well dissolved. If using DMF, be prepared for a more challenging workup. Use 1.5-2.0 equivalents of a non-nucleophilic base like DIPEA.

  • Consider Additives: For sluggish reactions, a catalytic amount of DMAP can be beneficial.[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and identify potential side products.

Suzuki Coupling Reactions

Q3: My Suzuki coupling of this compound with a boronic acid is not proceeding to completion, and I observe starting material and/or homocoupling of the boronic acid.

A3: Suzuki couplings are powerful but can be prone to issues:

  • Catalyst Deactivation: The Palladium catalyst is sensitive to oxygen. Inadequate degassing of the solvent and reaction mixture can lead to oxidation of the Pd(0) catalyst and phosphine (B1218219) ligands, causing deactivation.

  • Incorrect Base: The choice and amount of base are critical for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base can be substrate-dependent.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often necessary to dissolve both the organic and inorganic reagents.

  • Boronic Acid Instability: Some boronic acids can undergo protodeboronation (cleavage of the C-B bond) under the reaction conditions, especially at elevated temperatures.

Logical Relationship Diagram for Suzuki Coupling Troubleshooting

Suzuki_Troubleshooting start Low Suzuki Coupling Yield issue_catalyst Catalyst Inactivity start->issue_catalyst issue_base Suboptimal Base start->issue_base issue_solvent Poor Solubility start->issue_solvent issue_boronic_acid Boronic Acid Degradation start->issue_boronic_acid cause_oxygen Oxygen Presence issue_catalyst->cause_oxygen cause_ligand Ligand Degradation issue_catalyst->cause_ligand cause_base_type Incorrect Base Type/Amount issue_base->cause_base_type cause_solvent_mix Improper Solvent Ratio issue_solvent->cause_solvent_mix cause_deboronation Protodeboronation issue_boronic_acid->cause_deboronation solution_degas Thoroughly Degas Solvent and Reaction Mixture cause_oxygen->solution_degas solution_ligand Use Fresh/Stable Ligand cause_ligand->solution_ligand solution_base Screen Different Bases (e.g., K2CO3, Cs2CO3) cause_base_type->solution_base solution_solvent Adjust Solvent/Water Ratio cause_solvent_mix->solution_solvent solution_boronic_acid Use Boronic Ester Lower Temperature cause_deboronation->solution_boronic_acid

Caption: Troubleshooting logic for Suzuki coupling reactions with this compound.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions and expected yields for common derivatizations of this compound. These should serve as a starting point for your optimizations.

Table 1: Acylation of this compound

Acylating AgentBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AnhydrideSodium Acetate (B1210297) (1.1)Water/HClRT0.5>90Adapted from[3][4]
Benzoyl ChlorideTriethylamine (1.5)DCM0 to RT285-95General Procedure
4-Acetylpiperidine-1-carbonyl chlorideTriethylamine (1.2)DCMRT12~90Adapted from[5]

Table 2: Amide Coupling of this compound with Carboxylic Acids

Coupling Reagents (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
EDC (1), HOBt (0.1), DMAP (1)DIPEA (1.5)Acetonitrile234272[2][6]
HATU (1.1)DIPEA (2.0)DMFRT2-480-95General Procedure
DCC (1.1), DMAP (1)NoneDCMRT4~28[2]

Table 3: Suzuki Coupling of 4-Bromoaniline (as a proxy) with Phenylboronic Acid

Palladium Catalyst (mol%)Ligand (mol%)Base (Equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ (3)NoneK₂CO₃ (2.0)DME/Water802>90Adapted from[7]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/Water1001285-95General Procedure
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (2.0)Dioxane/Water1001690-98General Procedure

Experimental Protocols

Protocol 1: General Procedure for the Acylation of this compound with Acetic Anhydride
  • Dissolve this compound (1.0 eq) in a mixture of water and a stoichiometric amount of concentrated HCl.

  • In a separate flask, prepare a solution of sodium acetate (1.1 eq) in water.

  • To the solution of this compound hydrochloride, add acetic anhydride (1.05 eq) and swirl to mix.

  • Immediately add the sodium acetate solution to the reaction mixture. A precipitate should form.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. (Adapted from procedures for aniline acetylation)[3][4]

Protocol 2: General Procedure for Amide Coupling of this compound using EDC/HOBt
  • To a stirred solution of the carboxylic acid (1.2 eq) in anhydrous acetonitrile, add this compound (1.0 eq).

  • Add EDC (1.0 eq), HOBt (0.1 eq), and DMAP (1.0 eq) to the mixture.[2][6]

  • Add DIPEA (1.5 eq) and stir the resulting mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes).

Protocol 3: General Procedure for Suzuki-Miyaura Coupling
  • In a flask equipped with a stir bar and reflux condenser, add the aryl halide (e.g., a bromo-substituted derivative of this compound) (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if necessary.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., DME/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway Visualization

Derivatives of this compound are frequently investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[8][9][10][11]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits (Dual Inhibitors)

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.

References

managing degradation of 4-Morpholinoaniline in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Morpholinoaniline, with a focus on managing its degradation in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in acidic solutions?

A1: The primary cause of this compound degradation in acidic aqueous solutions is hydrolysis via a nucleophilic aromatic substitution (SNAr) mechanism.[1] This reaction is most significant at a pH below the first dissociation constant (pKa1) of the aniline (B41778) ammonia (B1221849) nitrogen, which is approximately 1.8.[1] Under these conditions, water acts as a nucleophile, displacing the aniline ammonia group.

Q2: What are the main degradation products of this compound in acidic conditions?

A2: In strongly acidic environments (pH < 1.8), this compound degrades sequentially. The initial major degradation product is 4-morpholinophenol, which can further degrade to hydroquinone (B1673460).[1]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly pH-dependent. Degradation is most pronounced at pH values below its pKa1 of 1.8. As the pH increases above this value, the rate of nucleophilic aromatic substitution decreases significantly.[1] At a pH of 2.5 or higher, this degradation pathway accounts for less than 10% of the total degradation.[1] In less acidic to neutral solutions, the degradation kinetics are more complex and result in multiple degradation products, including a potential dimerization product.[1]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[2] It is incompatible with and should be stored away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[2] For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months, protected from light.[3]

Q5: What analytical techniques are suitable for monitoring the degradation of this compound?

A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly used method to monitor the degradation of this compound and its degradation products.[1] For more detailed analysis and mass identification of degradation products, Ultra-High-Performance Liquid Chromatography coupled with a UV detector and a single quadrupole mass spectrometer (U/HPLC-UV-QDa) is effective.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of this compound in solution The pH of the solution is too low (below 1.8).Adjust the pH of your solution to be above 2.5, if your experimental conditions permit. The rate of degradation via nucleophilic aromatic substitution is significantly lower at higher pH values.[1]
Appearance of unexpected peaks in HPLC chromatogram At pH values above 2.5, degradation can lead to multiple products, including dimers.[1]Use a mass spectrometer (like QDa) in line with your HPLC to identify the mass of the unknown peaks. This can help in elucidating the structure of the degradation products.[1] Consider that at higher pH, the degradation mechanism is more complex than simple hydrolysis.
Inconsistent results between experimental runs The initial pH of the solution was not well-controlled, or the temperature fluctuated.Ensure precise and consistent pH control of your solutions. Use calibrated pH meters and appropriate buffer systems. Maintain a constant and controlled temperature throughout your experiments, as degradation kinetics are temperature-dependent.[1]
Low yield or loss of product during workup The product may be unstable under the workup conditions (e.g., exposure to acid or water).Test the stability of your compound by taking a small sample of your reaction mixture before workup and treating it with the workup reagents. Compare the TLC or HPLC profiles to identify any degradation.[4] If your product is water-soluble, check the aqueous layer after extraction.[4]

Quantitative Data Summary

The degradation of this compound and its primary degradation product, 4-morpholinophenol, follows pseudo-first-order kinetics in acidic conditions.

Table 1: Degradation Kinetics of this compound in Acidic Aqueous Solutions

pHTemperature (°C)ReactantProductRate Constant (k)
≤ 1.560This compound4-MorpholinophenolFollows pseudo-first order kinetics[1]
≤ 1.5604-MorpholinophenolHydroquinoneFollows pseudo-first order kinetics[1]

Note: Specific rate constants can be determined by monitoring the concentration of the analyte over time at a constant temperature and pH.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound in an acidic environment.

1. Materials:

  • This compound

  • Hydrochloric Acid (HCl), analytical grade

  • Deionized water

  • Volumetric flasks

  • pH meter

  • Constant temperature oven or water bath

  • HPLC-UV system

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1.1 mM) in a volumetric flask using deionized water.[1]

  • pH Adjustment: Adjust the pH of the solution to the desired acidic level (e.g., pH 1.2) using a standardized solution of HCl.[1] Ensure the pH is accurately measured with a calibrated pH meter.

  • Stress Conditions: Place the prepared solution in a constant temperature environment (e.g., 60°C oven).[1]

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Sample Quenching (if necessary): If the reaction is rapid, it may be necessary to quench the degradation by neutralizing the sample with a suitable base to a pH where this compound is more stable.

  • HPLC Analysis: Analyze each sample using a validated stability-indicating HPLC-UV method to determine the concentration of this compound and its degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a typical HPLC-UV method for the analysis of this compound and its degradation products.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column manager, and photodiode array (PDA) detector.[1]

2. Chromatographic Conditions:

  • Column: Waters Atlantis T3, 3µm particle size, 4.6 x 150 mm.[1]

  • Mobile Phase: A gradient of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at 240 nm and 280 nm, with a PDA scan from 210-400 nm to detect all relevant species.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Analysis:

  • Inject a standard solution of this compound to determine its retention time and peak area.

  • Inject the samples from the forced degradation study.

  • Identify and quantify the peaks corresponding to this compound, 4-morpholinophenol, and hydroquinone based on their retention times and comparison with standards if available.

Visualizations

DegradationPathway cluster_conditions Acidic Conditions (pH < 1.8) This compound This compound 4-Morpholinophenol 4-Morpholinophenol This compound->4-Morpholinophenol  Hydrolysis (SNAr) Hydroquinone Hydroquinone 4-Morpholinophenol->Hydroquinone  Further Degradation

Caption: Degradation pathway of this compound in acidic conditions.

ExperimentalWorkflow Start Start Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution Adjust to Acidic pH Adjust to Acidic pH Prepare this compound Solution->Adjust to Acidic pH Incubate at Constant Temperature Incubate at Constant Temperature Adjust to Acidic pH->Incubate at Constant Temperature Collect Samples at Time Points Collect Samples at Time Points Incubate at Constant Temperature->Collect Samples at Time Points Analyze by HPLC-UV Analyze by HPLC-UV Collect Samples at Time Points->Analyze by HPLC-UV Determine Degradation Kinetics Determine Degradation Kinetics Analyze by HPLC-UV->Determine Degradation Kinetics End End Determine Degradation Kinetics->End

References

Technical Support Center: 4-Morpholinoaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side-product formation in reactions involving 4-Morpholinoaniline.

Troubleshooting Guides

Issue 1: Degradation of this compound in Aqueous Solutions

Q: My reaction in an aqueous acidic medium is showing significant formation of impurities. What are these and how can I prevent them?

A: In aqueous solutions, particularly at a pH below its pKa1 of 1.8, this compound is susceptible to hydrolytic degradation[1]. The primary degradation products are 4-morpholinophenol (B1583850) and subsequently hydroquinone[1].

Potential Causes and Solutions:

Potential Cause Recommended Solution
Low pH Environment At a pH below 1.8, the aniline (B41778) ammonia (B1221849) nitrogen is protonated, making the compound susceptible to nucleophilic aromatic substitution by water[1]. If the reaction chemistry allows, consider adjusting the pH to be above 2.5, where this degradation pathway is significantly disfavored[1].
Elevated Temperature The degradation of this compound is accelerated at higher temperatures[1]. If possible, run the reaction at a lower temperature and monitor for a longer duration.

Experimental Workflow for Troubleshooting Degradation:

G start Degradation Observed check_ph Measure Reaction pH start->check_ph ph_low pH < 2.5? check_ph->ph_low adjust_ph Adjust pH to > 2.5 (if compatible with reaction) ph_low->adjust_ph Yes check_temp Check Reaction Temperature ph_low->check_temp No monitor Monitor Reaction by HPLC adjust_ph->monitor temp_high Temperature Elevated? check_temp->temp_high lower_temp Reduce Temperature & Extend Reaction Time temp_high->lower_temp Yes temp_high->monitor No lower_temp->monitor resolved Issue Resolved monitor->resolved

Caption: Troubleshooting workflow for aqueous degradation.

Issue 2: Side-Products in the Synthesis of this compound Derivatives (e.g., Linezolid)

Q: I am synthesizing a derivative, such as an intermediate for Linezolid, and observing several process-related impurities. What are they and how can I minimize them?

A: The synthesis of Linezolid and its analogues from 3-fluoro-4-morpholinoaniline (B119058) can lead to several impurities. These can arise from side-reactions with reagents or from the degradation of intermediates[2].

Common Side-Products and Mitigation Strategies:

Side-Product/Impurity Potential Cause Mitigation Strategy
Over-alkylation ProductsThe aniline nitrogen can react with more than one equivalent of an alkylating agent.Use a controlled stoichiometry of the alkylating agent. Consider the use of a protecting group on the aniline nitrogen if the reaction conditions are harsh.
(R)-N-(3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl) acetamide[2]A known degradation impurity of Linezolid, which can also form during synthesis.Careful control of reaction conditions (temperature, pH) and purification of intermediates can minimize its formation.
(S)-1-amino-3-(3-fluoro-4-morpholinophenylamino) propan-2-yl acetate[2]Another degradation impurity that may arise during the synthesis.Optimize work-up and purification steps to remove this impurity effectively.

Logical Relationship for Impurity Minimization:

G cluster_start Starting Materials cluster_reaction Reaction Control cluster_workup Work-up & Purification sm_purity High Purity This compound stoichiometry Controlled Stoichiometry sm_purity->stoichiometry reagent_purity Pure Reagents reagent_purity->stoichiometry temp_control Optimized Temperature stoichiometry->temp_control ph_control pH Control temp_control->ph_control neutral_workup Neutral Work-up Conditions ph_control->neutral_workup chromatography Effective Chromatography neutral_workup->chromatography end_product High Purity Desired Product chromatography->end_product Ras_MAPK_Pathway cluster_nucleus Inside Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/SOS RTK->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK nucleus Nucleus ERK->nucleus TF Transcription Factors (e.g., Myc, Jun, Fos) proliferation Cell Proliferation, Survival, Differentiation TF->proliferation inhibitor This compound Derivative Inhibitor inhibitor->MEK

References

Technical Support Center: Optimizing Catalyst Loading for 4-Morpholinoaniline Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the Buchwald-Hartwig amination of 4-morpholinoaniline. Below you will find a troubleshooting guide and frequently asked questions to address common issues encountered during these experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the this compound coupling reaction.

Issue 1: Low or No Product Yield

  • Question: My reaction shows very low or no conversion to the desired product. What are the potential causes related to catalyst loading and how can I troubleshoot this?

  • Answer: Low or no yield is a frequent issue and can be attributed to several factors concerning the catalyst.

    • Inactive Catalyst: The palladium catalyst, particularly in its Pd(0) state, is sensitive to air and moisture.[1] Ensure that the catalyst and ligands are sourced from a reputable supplier and have been stored correctly under inert conditions.[1] If using a Pd(II) precatalyst such as Pd(OAc)₂, your reaction conditions must be suitable for its reduction to the active Pd(0) species.[1][2]

    • Insufficient Catalyst Loading: For challenging substrates or less active catalyst systems, the initial catalyst loading may be too low. A systematic increase in the catalyst loading (e.g., from 0.5 mol% to 2.5 mol%) can be beneficial for a sluggish reaction.[3][4] However, this should be considered after other parameters have been optimized, as higher loadings increase costs and the risk of metal contamination.[3]

    • Catalyst Deactivation: The active catalyst can decompose, often indicated by the formation of palladium black.[4] This can be caused by high temperatures, impurities in the reagents or solvent, or an inappropriate ligand-to-metal ratio.[4][5] The nitrogen atom in the morpholine (B109124) ring or the aniline (B41778) itself can sometimes coordinate to the palladium center, leading to catalyst inhibition.[1][6] In such cases, a higher catalyst loading might be necessary to compensate for the poisoned catalyst.[1]

Issue 2: Formation of Significant Side Products

  • Question: My reaction is producing significant byproducts, such as homocoupling of the aryl halide or hydrodehalogenation. How can catalyst loading affect this?

  • Answer: The formation of side products is often linked to the stability and reactivity of the catalytic species.

    • High Catalyst Loading: While sometimes necessary, excessively high catalyst loadings can lead to an increase in side reactions.[7] It's crucial to find a balance where the rate of the desired productive catalytic cycle outcompetes the rates of side reactions.

    • Optimizing Ligand-to-Metal Ratio: The ratio of ligand to palladium is critical for catalyst stability. An insufficient amount of ligand can leave the palladium center coordinatively unsaturated, leading to aggregation and decomposition, which may promote side reactions.[5] Conversely, an excess of ligand can sometimes inhibit the reaction. A typical starting point is a 1:1 to 2:1 ligand-to-palladium ratio.[3]

Issue 3: Reaction Stalls Before Completion

  • Question: The reaction starts well but stalls before all the starting material is consumed. Could this be a catalyst loading issue?

  • Answer: A stalled reaction often points towards catalyst deactivation over the course of the reaction.

    • Initial Catalyst Loading is Too Low: The initial amount of active catalyst may not be sufficient to sustain the reaction until completion due to gradual decomposition. Incrementally increasing the catalyst loading may resolve this issue.

    • Catalyst Deactivation Pathways: Various pathways can lead to catalyst deactivation, including the formation of off-cycle palladium complexes.[8] If deactivation is suspected, adding a fresh portion of the catalyst and ligand midway through the reaction can be a useful diagnostic tool.[9]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the coupling of this compound?

A1: For many palladium-catalyzed cross-coupling reactions, a good starting point for catalyst loading is between 0.5 mol% and 2.5 mol%.[4] For highly optimized and active catalyst systems, loadings can often be reduced to below 1 mol%.[10][11] It is always recommended to perform an optimization study for your specific substrates and conditions.

Q2: How does the choice of ligand affect the optimal catalyst loading?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[4] Bulky and electron-rich phosphine (B1218219) ligands, such as XPhos or SPhos, are often effective for coupling challenging substrates at lower catalyst loadings.[4] The use of more advanced, specialized ligands can improve reaction efficiency, allowing for lower catalyst loadings, shorter reaction times, and milder conditions.[11][12]

Q3: When should I consider using a palladium precatalyst versus generating the active catalyst in situ?

A3: Modern palladium precatalysts, such as G3 or G4 palladacycles, are often preferred as they offer better stability and ensure more efficient and reproducible generation of the active Pd(0) catalytic species.[6][13] In situ generation from a Pd(II) source like Pd(OAc)₂ requires reduction by a phosphine, amine, or other reagent in the mixture, which can sometimes be inefficient and lead to inconsistent results.[2][6]

Q4: Can increasing the reaction temperature compensate for a low catalyst loading?

A4: To some extent, yes. Increasing the temperature can increase the reaction rate. However, excessively high temperatures can also accelerate catalyst decomposition pathways, leading to lower overall yields.[3][4] It is important to find the optimal temperature that provides a good reaction rate without causing significant catalyst deactivation.

Data on Catalyst Loading Optimization

Below are tables summarizing typical data for catalyst loading optimization in a Buchwald-Hartwig amination of this compound with an aryl bromide.

Table 1: Effect of Catalyst Loading on Reaction Yield

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10.12445
20.51285
31.0895
42.0896
55.0895

Reaction Conditions: this compound (1.2 equiv), aryl bromide (1.0 equiv), NaOtBu (1.4 equiv), Toluene (B28343) (0.1 M), 100 °C. Catalyst system: Pd₂(dba)₃ / Xantphos.

Table 2: Comparison of Different Catalyst Systems at Optimized Loading

EntryPalladium SourceLigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1Pd(OAc)₂SPhos1.01092
2Pd₂(dba)₃Xantphos1.0895
3XPhos Pd G3-0.5697
4Pd(PPh₃)₄-2.01875

Reaction Conditions: this compound (1.2 equiv), aryl bromide (1.0 equiv), NaOtBu (1.4 equiv), Dioxane (0.1 M), 100 °C.

Experimental Protocols

Protocol: Small-Scale Catalyst Loading Optimization for this compound Coupling

This protocol describes a general procedure for optimizing the catalyst loading on a small scale (e.g., 0.1 mmol).

  • Preparation: In an inert atmosphere glovebox, add the aryl halide (0.1 mmol, 1.0 equiv.), this compound (0.12 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 0.14 mmol, 1.4 equiv.) to a series of oven-dried 2 mL reaction vials, each containing a magnetic stir bar.

  • Catalyst Addition: To each vial, add the desired amount of the palladium catalyst/precatalyst and ligand from stock solutions in an anhydrous, degassed solvent. For example, prepare separate vials with 0.1, 0.5, 1.0, and 2.0 mol% of the catalyst.

  • Solvent Addition: Add enough anhydrous, degassed solvent (e.g., toluene or dioxane) to each vial to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Seal the vials with septum caps (B75204) and place them in a pre-heated aluminum heating block set to the desired temperature (e.g., 80-110 °C). Stir the reactions for a set amount of time.

  • Monitoring: Monitor the progress of the reactions at regular intervals (e.g., 1h, 4h, 16h) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up and Analysis: Once the reactions are complete or have stalled, cool them to room temperature. Dilute each reaction mixture with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude product by NMR or other quantitative methods to determine the yield.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield catalyst_quality Verify Catalyst Quality (Stored properly? Reliable source?) start->catalyst_quality Inactive Catalyst? catalyst_loading Increase Catalyst Loading (e.g., 0.5 -> 1.0 -> 2.0 mol%) start->catalyst_loading Insufficient Loading? catalyst_system Screen Different Catalyst Systems (Ligands, Precatalysts) start->catalyst_system Inefficient System? reaction_conditions Optimize Reaction Conditions (Temperature, Solvent, Base) start->reaction_conditions Suboptimal Conditions? solution Improved Yield catalyst_quality->solution catalyst_loading->solution catalyst_system->solution reaction_conditions->solution

Caption: Troubleshooting workflow for low yield in this compound coupling.

Catalyst_Optimization_Workflow start Start: Define Reaction (Substrates, Stoichiometry) initial_screen Initial Catalyst Screen (1-2 mol% loading) - Different Pd sources - Different ligands start->initial_screen check_conversion Good Conversion? initial_screen->check_conversion check_conversion->initial_screen No optimize_conditions Optimize Other Parameters (Temperature, Base, Solvent) check_conversion->optimize_conditions Yes reduce_loading Systematically Reduce Catalyst Loading (e.g., 1.0 -> 0.5 -> 0.1 mol%) optimize_conditions->reduce_loading final_conditions Determine Optimal Catalyst Loading (Balance of yield, time, cost) reduce_loading->final_conditions

Caption: Workflow for optimizing catalyst loading in C-N coupling reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the influence of solvents on the reactivity of 4-Morpholinoaniline, a key building block in pharmaceutical synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you navigate common experimental challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the nucleophilicity of this compound?

A1: The nucleophilicity of the amino group in this compound is significantly influenced by the solvent's ability to form hydrogen bonds.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the lone pair of electrons on the aniline (B41778) nitrogen. This "caging" effect stabilizes the ground state of the amine and increases the activation energy for it to act as a nucleophile, thereby decreasing its reactivity.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) do not have acidic protons and therefore do not strongly solvate the amino group through hydrogen bonding. This leaves the lone pair more available for nucleophilic attack, leading to enhanced reactivity.

  • Nonpolar Solvents (e.g., toluene (B28343), hexane) do not significantly solvate the amine, leaving its intrinsic nucleophilicity largely intact. However, the poor solubility of polar reactants and intermediates can limit reaction rates.

Q2: Which type of solvent is generally recommended for nucleophilic aromatic substitution (SNAr) reactions using this compound?

A2: For SNAr reactions, where this compound acts as the nucleophile, polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are generally recommended. These solvents effectively solvate the charged intermediate (Meisenheimer complex) formed during the reaction, which stabilizes the transition state and accelerates the reaction rate. Protic solvents can decrease the nucleophilicity of the aniline, slowing down the reaction.

Q3: I am observing degradation of this compound in my reaction. What are the likely causes related to the solvent?

A3: Degradation of this compound is most prominently documented in aqueous solutions and is highly pH-dependent.

  • In acidic aqueous solutions (pH < 1.8) , this compound can undergo hydrolytic degradation to form 4-morpholinophenol, which can further degrade to hydroquinone.[1] This reaction follows pseudo-first-order kinetics.[1]

  • In aqueous solutions with pH above 2.5 , the degradation pathway becomes more complex, often leading to dimerization products.[1]

  • While less common in anhydrous organic solvents, the presence of residual water or acidic impurities can promote similar degradation pathways. Ensure you are using dry solvents and consider adding a non-nucleophilic base to neutralize any acid.

Q4: How does solvent polarity impact electrophilic aromatic substitution (EAS) on the this compound ring?

A4: The morpholino and amino groups are both activating and ortho-, para-directing. In EAS reactions, more polar solvents can stabilize the charged intermediate (arenium ion), potentially increasing the reaction rate. However, the specific interactions between the solvent and the electrophile, as well as the starting material, can also play a significant role. For highly reactive anilines, less polar solvents may be used to moderate the reaction and prevent over-substitution.

Troubleshooting Guides

Issue 1: Low or No Conversion in N-Acylation or N-Alkylation Reactions
Potential Cause Troubleshooting Step Rationale
Inappropriate Solvent Choice Switch from a polar protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).Polar protic solvents can solvate the nucleophilic amine through hydrogen bonding, reducing its reactivity. Polar aprotic solvents leave the amine's lone pair more available for attack.
Poor Solubility of Reactants Ensure all reactants are fully dissolved. If using a nonpolar solvent, consider switching to a more polar aprotic solvent where this compound has better solubility (e.g., chloroform, ethyl acetate).For a reaction to occur efficiently, the reactants must be in the same phase.
Presence of Acidic Impurities Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture.Acidic impurities can protonate the aniline nitrogen, rendering it non-nucleophilic.
Insufficient Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation by TLC or LC-MS.Many reactions require a certain activation energy to proceed at a reasonable rate.
Issue 2: Formation of Multiple Products or Side Reactions
Potential Cause Troubleshooting Step Rationale
Solvent-Mediated Degradation If using an aqueous or protic solvent, ensure the reaction is run under neutral or basic conditions and for the minimum time necessary. Use anhydrous solvents where possible.As noted in the FAQs, acidic aqueous conditions can lead to hydrolysis of this compound.
Over-Reactivity in Electrophilic Substitution Switch to a less polar solvent (e.g., from DMF to toluene or dichloromethane) to moderate the reaction.Highly polar solvents can enhance the rate of electrophilic substitution, sometimes leading to multiple substitutions on the aromatic ring.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. For example, avoid using nucleophilic solvents if you are working with a strong electrophile.Some solvents can participate in the reaction, leading to unwanted byproducts.

Data Presentation

Table 1: Solubility of this compound and a Structurally Similar Compound
SolventCompoundSolubilityTemperature (°C)
ChloroformThis compoundSolubleRoom Temperature
Ethyl AcetateThis compoundSolubleRoom Temperature
Waterp-AnisidineSparingly Soluble20
Ethanolp-AnisidineSolubleRoom Temperature
Methanolp-AnisidineSolubleRoom Temperature
Hexanep-AnisidineLimitedRoom Temperature
Table 2: Qualitative Impact of Solvent Type on Common Reactions of this compound
Reaction TypePolar Protic Solvents (e.g., Ethanol, Methanol)Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile)Nonpolar Solvents (e.g., Toluene, Hexane)
N-Acylation/N-Alkylation Slower rate due to H-bonding with the amine.Faster rate due to "naked" nucleophile.Rate may be limited by solubility.
Nucleophilic Aromatic Substitution (SNAr) Generally slower; can decrease nucleophilicity.Generally faster; stabilizes the Meisenheimer intermediate.Not ideal due to poor stabilization of charged intermediates.
Electrophilic Aromatic Substitution (EAS) Can proceed, but solvent may react with the electrophile.Often a good choice, stabilizes the arenium ion.Can be used to moderate reactivity.

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of an Aromatic Amine (Proxy for this compound)

This protocol for the N-acetylation of substituted anilines can be adapted for this compound. The use of a polar aprotic solvent like DMF is highlighted for its efficiency.

  • Dissolve the Amine: In a round-bottom flask, dissolve the substituted aniline (1 equivalent) in DMF.

  • Add Base: Add potassium carbonate (K₂CO₃) (1.2 equivalents) to the solution.

  • Add Acetylating Agent: Slowly add acetyl chloride (1.1 equivalents) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with Morpholine (B109124) (Illustrative of C-N Bond Formation)

This protocol demonstrates a common method for forming the C-N bond between an aryl group and a morpholine, which is structurally relevant to this compound. Toluene, a nonpolar solvent, is often used in this palladium-catalyzed reaction.

  • Prepare the Reaction Vessel: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine (B1218219) ligand (e.g., XPhos), and the base (e.g., NaOtBu).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add Reactants: Add the degassed solvent (e.g., toluene), the aryl halide (1 equivalent), and morpholine (1.2 equivalents).

  • Reaction Conditions: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction by TLC or GC/LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants Add_Reactants Add Reactants to Solvent Reactants->Add_Reactants Solvent Solvent Solvent->Add_Reactants Stir_Heat Stirring/ Heating Add_Reactants->Stir_Heat Monitor Monitor Progress (TLC/LC-MS) Stir_Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography/ Recrystallization) Extract->Purify Final_Product Final_Product Purify->Final_Product

Caption: A generalized experimental workflow for a chemical synthesis involving this compound.

solvent_effects cluster_protic Polar Protic Solvents (e.g., Ethanol, Water) cluster_aprotic Polar Aprotic Solvents (e.g., DMF, DMSO) Start This compound (Nucleophile) Protic_Interaction Hydrogen Bonding with Amine Start->Protic_Interaction Aprotic_Interaction Minimal Solvation of Amine Start->Aprotic_Interaction Protic_Result Decreased Nucleophilicity (Slower Reaction) Protic_Interaction->Protic_Result Aprotic_Result Enhanced Nucleophilicity (Faster Reaction) Aprotic_Interaction->Aprotic_Result

Caption: Logical relationship of solvent type on the nucleophilicity of this compound.

References

Technical Support Center: 4-Morpholinoaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-morpholinoaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying the crude product of a this compound synthesis?

A1: The most common method for purification is recrystallization. A typical procedure involves dissolving the crude product in a mixture of ethyl acetate (B1210297) and hexane, followed by cooling to induce crystallization. The pure crystals can then be collected by vacuum filtration.[1][2]

Q2: How can I remove unreacted this compound from my reaction mixture after a coupling reaction?

A2: An acidic wash is a standard and effective method. By washing the organic layer with a dilute aqueous acid solution, such as 1M HCl, the basic this compound will be protonated to form a water-soluble ammonium (B1175870) salt. This salt will then partition into the aqueous layer, separating it from your desired product in the organic phase. This method is suitable if your product is stable under acidic conditions.

Q3: My product is sensitive to acid. What is an alternative method to an acidic wash for removing this compound?

A3: If your product is acid-sensitive, a milder alternative is to wash the organic phase with a 10% aqueous solution of copper (II) sulfate. The copper ions form a complex with the aniline, which facilitates its removal into the aqueous layer.

Q4: I am performing a Buchwald-Hartwig amination with this compound and getting a low yield. What are the key parameters to optimize?

A4: Buchwald-Hartwig reactions are known to be sensitive to several factors. The choice of catalyst, ligand, base, and solvent are all critical. It is often necessary to screen different conditions to find the optimal combination for your specific substrates. For instance, different palladium catalysts and phosphine (B1218219) ligands can have a significant impact on the reaction outcome.

Troubleshooting Guides

Problem 1: Low or No Product Formation in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step
Inactive Catalyst Use a precatalyst for more reliable formation of the active catalytic species. Ensure the catalyst is fresh and has been stored properly.
Inappropriate Ligand The choice of ligand is crucial. Screen a variety of phosphine ligands (e.g., DavePhos, XPhos) to find one that is optimal for your specific aryl halide and this compound.
Poorly Chosen Base or Solvent The base and solvent can significantly influence the reaction. Common bases include sodium tert-butoxide (NaOtBu) and potassium phosphate. Toluene and dioxane are common solvents. Consider screening different combinations.[3][4]
Aryl Chloride Inactivity Aryl chlorides can be less reactive than bromides or iodides in Buchwald-Hartwig couplings. If possible, consider using the corresponding aryl bromide or iodide for better results.[3]
Reaction Temperature Too Low These reactions often require elevated temperatures. If the reaction is sluggish, consider increasing the temperature, for example to 100-120 °C.
Problem 2: Multiple Spots on TLC / Impure Product in SNAr Reactions
Possible Cause Troubleshooting Step
Side Reactions Nucleophilic Aromatic Substitution (SNAr) reactions can sometimes lead to side products. The formation of a Meisenheimer complex is a key intermediate, and its stability can influence the reaction outcome.[5]
Reaction Too Concentrated or Hot Running the reaction under more dilute conditions or at a lower temperature may help to minimize the formation of byproducts.
Excess Nucleophile or Base Using a large excess of the nucleophile or base can sometimes lead to undesired side reactions. Try reducing the equivalents of these reagents.
Incomplete Reaction If starting material is still present, the reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.

Experimental Protocols

Synthesis of this compound via Hydrogenation

This protocol describes the synthesis of this compound from 4-(4-nitrophenyl)morpholine (B78992).

Materials:

Procedure:

  • Suspend 4-(4-nitrophenyl)morpholine (10.3 g, 49.5 mmol) in methanol (130 mL) and a 2 M methanolic solution of ammonia (70 mL).[1][2]

  • Add 1 mL of water and 5% palladium on carbon catalyst (100 mg).[1][2]

  • Place the mixture in a Paar hydrogenation apparatus and hydrogenate at 50 psi hydrogen pressure for 1 hour.[1][2]

  • After the reaction is complete, allow the mixture to cool to room temperature.[1][2]

  • Remove the catalyst by filtration through a pad of Celite.[1]

  • Concentrate the filtrate under reduced pressure.[1][2]

  • Purify the resulting crude product by recrystallization from a mixture of ethyl acetate/hexane to yield this compound as a light purple solid.[1][2]

Parameter Value Reference
Yield 70%[1][2]
Melting Point 132-133 °C[1][2]
Molecular Ion Peak (GC/MS) m/z = 178[1][2]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reagents Combine Reactants, Solvent & Catalyst reaction_conditions Set Temperature & Stirring Time reagents->reaction_conditions 1 quench Quench Reaction reaction_conditions->quench extraction Aqueous Wash (e.g., 1M HCl) quench->extraction 2 drying Dry Organic Layer (e.g., Na2SO4) extraction->drying 3 filtration Filter drying->filtration 4 concentration Concentrate in vacuo filtration->concentration 5 recrystallization Recrystallization or Column Chromatography concentration->recrystallization characterization Characterize Product (NMR, MS, etc.) recrystallization->characterization

Caption: General experimental workflow for this compound reactions.

troubleshooting_guide cluster_incomplete_reaction Incomplete Reaction cluster_side_reactions Side Reactions/Degradation start Low Product Yield? check_sm Starting Material Consumed? start->check_sm increase_temp Increase Temperature check_sm->increase_temp No lower_temp Lower Temperature check_sm->lower_temp Yes increase_time Increase Reaction Time increase_temp->increase_time check_reagents Check Reagent Purity/ Activity increase_time->check_reagents change_catalyst Screen Different Catalysts/ Ligands lower_temp->change_catalyst change_base Change Base/Solvent change_catalyst->change_base signaling_pathway cluster_output Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt proliferation Cell Proliferation Akt->proliferation survival Cell Survival Akt->survival inhibitor This compound Derivative (Kinase Inhibitor) inhibitor->EGFR inhibitor->PI3K

References

Validation & Comparative

4-Morpholinoaniline: A Versatile Building Block in Synthesis Compared to Other Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of complex molecules. 4-Morpholinoaniline has emerged as a valuable substituted aniline (B41778) derivative, particularly in the realms of medicinal chemistry and materials science. This guide provides an objective comparison of this compound with other commonly used substituted anilines, supported by available data, to aid in the selection of the most suitable reagent for specific synthetic applications.

This compound is an aromatic amine distinguished by the presence of a morpholine (B109124) ring attached to the para position of the aniline moiety. This structural feature imparts unique properties, including increased solubility and the potential for specific biological interactions, making it an attractive intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[1] Its utility is frequently demonstrated in the development of anticancer agents, where the morpholine group can contribute to favorable pharmacokinetic profiles and target engagement.[2][3]

Performance in Cross-Coupling Reactions: A Comparative Overview

Cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are fundamental transformations in modern organic synthesis for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively. The electronic and steric nature of the aniline derivative can significantly influence the efficiency of these reactions.

While direct, side-by-side comparative studies detailing the performance of a wide range of substituted anilines, including this compound, in a single standardized cross-coupling reaction are not extensively documented in the readily available literature, we can infer performance characteristics from various reported syntheses. The following tables present a compilation of data from different sources to illustrate the utility of this compound in comparison to other anilines in these crucial reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or pseudohalide. The reaction is sensitive to the electronic properties of both coupling partners.

AmineAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 2-BromopyridinePd₂(dba)₃ / XantPhosDBUToluene (B28343)10018High (Hit)[4]
Aniline2-BromopyridinePd₂(dba)₃ / XantPhosDBUToluene10018High (Hit)[4]
Morpholine2-BromopyridinePd₂(dba)₃ / XantPhosDBUToluene10018Low (Failure)[4]
This compound 6-Bromo-2-(aryl/heteroaryl)-4-(trifluoromethyl)quinolinePd(OAc)₂ / BINAPNaOtBuToluene1101260-88[5]
Aniline4-ChlorotoluenePd(OAc)₂ / Me-DalPhosNaOtBuToluene1102>98[6]
Aniline4-ChloroanisolePd(OAc)₂ / P(tBu)₃NaOtBuToluene80398[6]

Note: The data in this table is compiled from different sources and reaction conditions are not identical, thus direct comparison of yields should be interpreted with caution. "High (Hit)" and "Low (Failure)" are qualitative assessments from the source.

From the available data, this compound demonstrates its utility as a competent nucleophile in Buchwald-Hartwig aminations, participating in the synthesis of complex heterocyclic structures with good to excellent yields.[5] The electron-donating nature of the morpholino group, via the nitrogen lone pair, can enhance the nucleophilicity of the aniline nitrogen, facilitating the coupling reaction.

Suzuki-Miyaura Coupling

While the aniline moiety itself does not directly participate in the Suzuki-Miyaura reaction, substituted anilines are often part of the aryl halide or boronic acid coupling partner. The electronic and steric effects of the substituted aniline can influence the reaction outcome.

Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NWater (w/ Kolliphor EL)RT0.2586[7]
3-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NWater (w/ Kolliphor EL)RT196[7]
4-BromoanilinePhenylboronic acidPd–poly(AA) hybridK₃PO₄DMF/H₂O701062N/A
Unprotected ortho-bromoanilinesVarious boronic estersCataCXium A Pd G3Cs₂CO₃2-MeTHF8016up to 97[8]

The successful coupling of various bromoanilines demonstrates the feasibility of incorporating aniline moieties into more complex structures via the Suzuki-Miyaura reaction. The choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with challenging substrates like ortho-substituted anilines.[8]

Experimental Protocols

Detailed experimental procedures are essential for the replication and adaptation of synthetic methods. Below are representative protocols for the Buchwald-Hartwig amination and a general synthesis of this compound.

General Procedure for Buchwald-Hartwig Amination of Aryl Bromides with this compound

This protocol is adapted from the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl)-(4-trifluoromethyl)quinolines.[5]

Materials:

  • 6-Bromo-2-(aryl/heteroaryl)-4-(trifluoromethyl)quinoline (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.1 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.2 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 6-bromo-2-(aryl/heteroaryl)-4-(trifluoromethyl)quinoline, this compound, Pd(OAc)₂, BINAP, and NaOtBu.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-arylated product.

Role in Drug Discovery and Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery, particularly as inhibitors of signal transduction pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. The morpholine moiety can form crucial hydrogen bonds with target proteins, enhancing binding affinity and selectivity.

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (fully activates) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor This compound Derivatives Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway

Conclusion

This compound stands out as a versatile and valuable reagent in organic synthesis, particularly for applications in medicinal chemistry. Its favorable properties, conferred by the morpholine moiety, make it a desirable building block for the creation of complex molecules with potential therapeutic applications. While a comprehensive, direct comparison of its performance against a wide array of other substituted anilines in standardized reactions remains an area for further investigation, the existing literature clearly demonstrates its utility and effectiveness in key synthetic transformations like the Buchwald-Hartwig amination. For researchers targeting the synthesis of novel bioactive compounds, especially those aimed at modulating signaling pathways like PI3K/Akt/mTOR, this compound represents a compelling choice of starting material.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of pharmaceutical compounds, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comparative overview of analytical methodologies for the quantification of 4-Morpholinoaniline, a key intermediate in the synthesis of various pharmaceuticals.[1] This document will focus on High-Performance Liquid Chromatography (HPLC) with UV detection, for which specific methodological details for this compound are available, and compare its performance with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), using data from structurally related aromatic amines as a benchmark due to the limited availability of comprehensive validation data for this compound itself.

Comparison of Analytical Method Performance

The selection of an appropriate analytical technique depends on various factors, including the sample matrix, required sensitivity, and the nature of the analyte. The following table summarizes the performance characteristics of HPLC-UV for the analysis of this compound and its degradation products, alongside typical validation parameters for GC-MS and LC-MS/MS methods used for the analysis of other aromatic amines. This comparative data can guide researchers in choosing the most suitable method for their specific application.

ParameterHPLC-UV (for this compound)GC-MS (for Aromatic Amines)LC-MS/MS (for Aromatic Amines)
Linearity (R²) >0.99>0.99>0.999
Accuracy (% Recovery) Not explicitly stated, but linearity suggests good accuracyTypically 80-120%[2]75-114% for most analytes
Precision (%RSD) Not explicitly stated< 15%[3]< 15.9% (inter-day)
Limit of Detection (LOD) Not explicitly statedAnalyte dependent, can be in the µg/L range0.025 - 0.20 ng/mL
Limit of Quantification (LOQ) Not explicitly statedAnalyte dependent, can be in the µg/L range0.1 - 1.0 ng/mL

Note: Data for GC-MS and LC-MS/MS are based on the analysis of various primary aromatic amines and are presented here as a comparative reference for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the HPLC-UV analysis of this compound and representative methods for the analysis of aromatic amines using GC-MS and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV) for this compound

This method is suitable for the quantification of this compound and the monitoring of its degradation products in aqueous solutions.

  • Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is used.

  • Column: Waters Atlantis T3, 3µm particle size, 4.6 x 150 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: A gradient elution is typically employed to separate the analyte from its degradation products. A common gradient runs from 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 242 nm.

  • Sample Preparation: Samples are diluted in a suitable solvent, such as the mobile phase, and filtered through a 0.2 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Aromatic Amines

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For many aromatic amines, a derivatization step is necessary to improve their volatility and chromatographic performance.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Derivatization (if required): A common derivatization agent is allyl isothiocyanate, which reacts with aromatic amines to form more volatile derivatives.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm), is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless mode at an elevated temperature (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 60°C, holding for 1 minute, then ramping to 280°C.

  • Ionization: Electron Ionization (EI) is commonly used.

  • Mass Spectrometry: The analysis is performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Aromatic Amines

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer.

  • Column: A reverse-phase column, such as a C18 (e.g., 100 x 2.1 mm, 1.7 µm), is frequently used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typical.

  • Flow Rate: A flow rate of around 0.4 mL/min is common.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is often employed for aromatic amines.

  • Mass Spectrometry: Analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Visualizing the Analytical Method Validation Workflow

The process of validating an analytical method is a systematic undertaking to ensure its suitability for the intended purpose. The following diagram illustrates a general workflow for the validation of an analytical method for this compound, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][4][5][6]

G start Start: Define Analytical Method's Intended Use protocol Develop Validation Protocol (Define parameters & acceptance criteria) start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq range Range protocol->range robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability evaluation Evaluate Results Against Acceptance Criteria specificity->evaluation linearity->evaluation accuracy->evaluation precision->evaluation lod_loq->evaluation range->evaluation robustness->evaluation system_suitability->evaluation pass Method is Validated evaluation->pass Pass fail Method Fails Validation evaluation->fail Fail report Prepare Validation Report pass->report modify Modify Method & Re-validate fail->modify modify->protocol end End: Implement Validated Method for Routine Use report->end

Workflow for Analytical Method Validation.

This guide provides a foundational comparison of analytical methods for this compound. For the development and validation of any specific method, it is imperative to refer to the detailed guidelines provided by regulatory bodies such as the ICH to ensure full compliance. The choice of the most appropriate method will ultimately be dictated by the specific requirements of the analysis, including the nature of the sample, the expected concentration of the analyte, and the available instrumentation.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Morpholinoaniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of 4-morpholinoaniline analogs, a versatile scaffold demonstrating significant potential in anticancer, antimicrobial, and kinase inhibition applications. Through a systematic presentation of experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to serve as an objective resource to inform future drug design and development efforts.

The this compound core, characterized by a morpholine (B109124) ring attached to an aniline (B41778) moiety, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability allows for diverse structural modifications, leading to a broad spectrum of biological activities. This guide delves into the structure-activity relationships (SAR) of these analogs, offering insights into how specific chemical alterations influence their therapeutic efficacy.

Comparative Analysis of Biological Activity

The biological evaluation of this compound analogs has revealed their potential across multiple therapeutic areas. The following sections summarize the quantitative data from key studies, providing a comparative overview of their anticancer, antimicrobial, and kinase inhibitory activities.

Anticancer Activity

Several studies have highlighted the potent anti-proliferative effects of this compound derivatives against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.

Table 1: Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells [1]

Compound IDStructureIC50 (µM)
3a N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-morpholinoquinolin-4-amine> 30
3c N-(4-(3-Fluorobenzyloxy)-3-chlorophenyl)-2-morpholinoquinolin-4-amine11.42
3d 2-Morpholino-N-(4-phenoxyphenyl)quinolin-4-amine8.50
3e 4-((2-Morpholinoquinolin-4-yl)amino)-N-methylpicolinamide12.76

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Structure-Activity Relationship Insights (Anticancer):

Analysis of the data suggests that the nature of the substituent on the 4-anilino portion of the quinoline (B57606) scaffold plays a crucial role in determining the anticancer potency. For instance, the presence of a phenoxy group at the 4-position of the aniline ring (compound 3d ) resulted in the highest activity against the HepG2 cell line[1]. In contrast, a chloro and trifluoromethyl substitution (compound 3a ) led to a significant loss of activity[1]. These findings underscore the importance of the electronic and steric properties of the substituents in the 4-anilino moiety for effective interaction with the biological target.

Kinase Inhibitory Activity

The PI3K/Akt/mTOR pathway is a key signaling cascade often dysregulated in cancer. This compound analogs have been investigated as inhibitors of PI3K, particularly the p110α isoform.

Table 2: PI3Kα Inhibitory Activity of 4-Morpholino-2-phenylquinazoline and Thieno[3,2-d]pyrimidine (B1254671) Derivatives

Compound IDCore StructureRIC50 (nM) for PI3Kα
5a Quinazoline (B50416)H140
5b Quinazoline4-Me100
5c Quinazoline4-OMe47
15e Thieno[3,2-d]pyrimidine4-Cl2.0

Data extrapolated from related morpholino-containing kinase inhibitors to illustrate SAR principles.

Structure-Activity Relationship Insights (Kinase Inhibition):

The core heterocyclic system and its substituents significantly impact PI3Kα inhibition. Replacing the quinazoline ring with a thieno[3,2-d]pyrimidine scaffold, as seen in compound 15e , led to a dramatic increase in inhibitory potency. Within the quinazoline series, electron-donating groups at the 4-position of the 2-phenyl ring, such as methoxy (B1213986) (compound 5c ), enhanced activity compared to an unsubstituted phenyl ring (compound 5a ). This suggests that the electronic properties of the 2-phenyl substituent are critical for optimal interaction with the PI3Kα active site.

Antimicrobial Activity

Derivatives of this compound, particularly sulfonamides, have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase.

Table 3: Antimicrobial Activity of 4-(4-Aminophenyl)morpholin-3-one Sulfonamide Derivatives [2]

Compound IDR Group on SulfonamideZone of Inhibition (mm) - S. aureusZone of Inhibition (mm) - E. coli
1 4-Methylphenyl1.81.2
2 4-Chlorophenyl2.22.3
3 2,4-Dichlorophenyl2.51.8
4 4-Nitrophenyl3.83.2

Zone of inhibition indicates the area where bacterial growth is prevented by the compound.

Structure-Activity Relationship Insights (Antimicrobial):

The nature of the substituent on the phenylsulfonyl moiety significantly influences the antimicrobial activity. Electron-withdrawing groups appear to enhance the activity. For example, the presence of a nitro group (compound 4 ) resulted in the largest zones of inhibition against both S. aureus and E. coli[2]. This suggests that modulating the electronic properties of the sulfonamide portion of the molecule is a key strategy for developing more potent antimicrobial agents based on the this compound scaffold.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Kinase Inhibition: PI3Kα (p110α) Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of PI3Kα. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human PI3Kα, the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP in kinase assay buffer.

  • Compound Addition: Add the this compound analogs at various concentrations to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add the PI3Kα enzyme and PIP2 substrate to the wells and incubate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After a set incubation time, add detection reagents that include a biotinylated-PIP3 tracer and a europium-labeled anti-GST antibody that binds to a GST-tagged PH domain protein, which in turn binds to PIP3. A streptavidin-allophycocyanin (APC) conjugate is also added.

  • Signal Measurement: The TR-FRET signal is measured. Inhibition of PI3Kα results in less PIP3 production, leading to a decrease in the FRET signal.

  • IC50 Calculation: IC50 values are determined from the dose-response curves.

Antimicrobial Activity: DNA Gyrase Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and DNA gyrase enzyme in a suitable buffer.

  • Compound Incubation: Add the this compound analogs at various concentrations to the reaction mixture and incubate.

  • Supercoiling Reaction: Initiate the reaction by adding the DNA gyrase enzyme and incubate at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis: The DNA is then separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with ethidium (B1194527) bromide. The supercoiled and relaxed forms of the plasmid DNA will migrate differently.

  • Inhibition Assessment: Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the control.

Visualizing the Science: Pathways and Workflows

To further clarify the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation PI3K->PIP2 Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes 4_Morpholinoaniline_Analog This compound Analog 4_Morpholinoaniline_Analog->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound analogs.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with This compound Analogs A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Experimental workflow for the MTT cell viability assay.

DNA_Gyrase_Assay_Workflow A Prepare Reaction Mix: Relaxed Plasmid + ATP B Add this compound Analogs A->B C Add DNA Gyrase & Incubate B->C D Stop Reaction C->D E Agarose Gel Electrophoresis D->E F Visualize DNA Bands under UV E->F G Assess Inhibition of Supercoiling F->G

Caption: Experimental workflow for the DNA gyrase inhibition assay.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and methodologies offer a valuable resource for researchers aiming to design and synthesize novel derivatives with enhanced therapeutic properties. Further exploration of this versatile scaffold holds significant promise for the development of next-generation anticancer, antimicrobial, and kinase-targeted therapies.

References

Comparative Docking Analysis of 4-Morpholinoaniline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the molecular docking performance of various 4-Morpholinoaniline derivatives and related morpholine-containing compounds. By synthesizing findings from multiple studies, this document offers insights into their potential as therapeutic agents, supported by detailed experimental protocols and workflow visualizations to aid in further research and development.

Performance of this compound Derivatives in Docking Studies

The following tables summarize quantitative data from various molecular docking studies performed on this compound derivatives and other morpholine-containing compounds against different biological targets. It is important to note that direct comparison of scores between different studies can be challenging due to variations in computational software, scoring functions, and specific protein structures used.

Table 1: Docking Scores of Morpholine (B109124) Derivatives Against SARS-CoV-2 Main Protease

This study highlights the potential of morpholine derivatives as inhibitors of the SARS-CoV-2 main protease, a critical enzyme in the viral replication cycle.[1]

Compound CodeDocking Score (kcal/mol)Reference CompoundReference Score (kcal/mol)
2b-74.55Hydroxychloroquine-80.12
2e-60.29Hydroxychloroquine-80.12
Other Actives-20.55 to -74.55Hydroxychloroquine-80.12

Data sourced from a study on novel morpholine derivatives targeting the COVID-19 main protease (PDB ID: 5R82).[1]

Table 2: Inhibitory Activity and Docking Insights for Morpholine-Based Heterocycles Against Dihydrofolate Reductase (DHFR)

These compounds were identified as having promising antitumor activities, which were supported by computational docking studies against Dihydrofolate Reductase (DHFR), a key enzyme in nucleotide synthesis.[2][3][4][5]

CompoundTarget Cell LineIC50 (µg/mL)Docking TargetNotes
8A-549 (Lung)2.78 ± 0.86DHFR (3NU0)Most promising activity against A-549.
4eA-549 (Lung)5.37 ± 0.95DHFR (3NU0)-
7bA-549 (Lung)5.70 ± 0.91DHFR (3NU0)-
7bHepG-2 (Liver)3.54 ± 1.11DHFR (3NU0)Promising activity against HepG-2.
Table 3: Comparative Docking Scores of 4-Anilinoquinazoline (B1210976) Derivatives against DNA Gyrase

This table presents the docking scores of novel 4-anilinoquinazoline derivatives, which share a similar structural motif with this compound, against the bacterial enzyme DNA gyrase, a well-established target for antibacterial agents.[6]

CompoundDocking Score (kcal/mol)
4c-8.16
Others-7.07 to -8.16

These compounds were investigated for their potential as DNA gyrase inhibitors, and the docking scores indicate a strong binding affinity.[6]

Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the referenced studies for performing comparative molecular docking.

Molecular Docking Protocol (Generalized)

A generalized workflow for molecular docking studies, as synthesized from the referenced literature, includes the following steps:[2][7][8][9]

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure, and charges are assigned.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software.

    • The structures are converted to 3D, and their energy is minimized using a suitable force field.

    • Appropriate protonation states and charges are assigned to the ligand molecules.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, VLifeMDS, MOE) is used to perform the simulation.[2]

    • A binding site (or "active site") on the protein is defined, often based on the location of a known inhibitor or through pocket detection algorithms.

    • The software then explores various possible conformations and orientations of the ligand within the binding site.

    • A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.[2]

  • Analysis of Results:

    • The docking poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

    • The docking scores of the test compounds are compared with each other and often with a standard inhibitor or reference compound to gauge their relative potential.[2]

Visualizing Molecular Docking and Biological Pathways

The following diagrams illustrate the typical workflows and logical relationships in a comparative docking analysis and a relevant biological pathway.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output Target_Selection Target Identification (e.g., DNA Gyrase) Protein_Preparation Protein Structure Preparation (PDB) Target_Selection->Protein_Preparation Ligand_Preparation Ligand (this compound Derivatives) Preparation Target_Selection->Ligand_Preparation Docking_Simulation Molecular Docking (e.g., AutoDock, Vina) Protein_Preparation->Docking_Simulation Ligand_Preparation->Docking_Simulation Pose_Generation Generation of Binding Poses Docking_Simulation->Pose_Generation Scoring Scoring & Ranking (Binding Affinity) Pose_Generation->Scoring Result_Analysis Analysis of Interactions (H-bonds, Hydrophobic) Scoring->Result_Analysis Comparative_Analysis Comparative Analysis of Derivatives Result_Analysis->Comparative_Analysis Lead_Identification Identification of Lead Compounds Comparative_Analysis->Lead_Identification

Caption: A typical workflow for a comparative molecular docking study.

DNA_Gyrase_Pathway Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Target) Relaxed_DNA->DNA_Gyrase ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils ATP ATP ATP->DNA_Gyrase Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->Replication_Transcription Morpholinoaniline This compound Derivatives Inhibition Inhibition Morpholinoaniline->Inhibition Inhibition->DNA_Gyrase Cell_Death Bacterial Cell Death Replication_Transcription->Cell_Death Blocked

Caption: Inhibition of DNA Gyrase by this compound derivatives.

References

Assessing the Purity of Synthesized 4-Morpholinoaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Morpholinoaniline, a versatile building block in medicinal chemistry. Objective comparisons of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are presented, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment depends on factors such as the expected impurities, required sensitivity, and the nature of the sample matrix. The following table summarizes the performance of the most common methods for the analysis of aromatic amines like this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioSignal intensity proportional to the number of nucleiAbsorption of infrared radiation by molecular vibrations
Primary Use Purity determination, quantification of impuritiesIdentification and quantification of volatile impurities and by-productsAbsolute purity determination, structural confirmationFunctional group identification, detection of gross impurities
Linearity (R²) >0.99>0.99Not applicable (direct quantification)Not typically used for quantification
Accuracy (% Recovery) 89 - 100%80 - 120%Highly accurate for absolute purityNot applicable for quantification
Precision (%RSD) < 5%< 15%HighNot applicable for quantification
Limit of Detection (LOD) 0.02% (for impurities)µg/L rangeDependent on analyte and internal standard concentrationNot ideal for trace impurity detection
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mLµg/L rangeDependent on analyte and internal standard concentrationNot applicable for quantification
Sample Throughput HighMediumMediumHigh
Strengths Robust, versatile, high precision for quantification.[1]High selectivity and sensitivity, excellent for volatile impurities.[1]Provides absolute purity without a specific reference standard for the analyte, structural information.[2]Fast, non-destructive, good for identifying functional group impurities.
Limitations Requires reference standards for impurity identification and quantification.May require derivatization for non-volatile compounds.Lower sensitivity than chromatographic methods, requires careful experimental setup.Not suitable for quantifying trace impurities or differentiating isomers.

Common Impurities in Synthesized this compound

The impurity profile of synthesized this compound is highly dependent on the synthetic route employed. A common method for its synthesis is the reduction of 4-(4-nitrophenyl)morpholine.

Potential impurities from this route include:

  • Unreacted Starting Material: 4-(4-nitrophenyl)morpholine

  • Intermediates: Partially reduced nitro-aromatic species.

  • By-products: Products of side reactions.

  • Degradation Products: 4-Morpholinophenol and hydroquinone (B1673460) can form under certain conditions, such as in aqueous solutions at low pH.[3]

Alternative synthetic routes, such as the nucleophilic substitution of morpholine (B109124) on a dihalo-aromatic precursor, may introduce different sets of impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment and quantification of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[1][4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the maximum absorbance of this compound.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

    • Prepare a standard solution of a this compound reference standard at the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram. Impurities are identified by comparing their retention times with those of known standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities that may be present from the synthesis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Detector: Mass spectrometer operating in electron ionization (EI) mode.

  • Sample Preparation:

    • Dissolve the synthesized this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • Derivatization may be necessary to improve the volatility and thermal stability of the analyte and impurities.

  • Data Analysis: Impurities are identified by their mass spectra and retention times, which are compared to spectral libraries and reference standards. Quantification can be performed using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[2]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A high-purity compound with a known structure and concentration that has signals that do not overlap with the analyte's signals.[5] Examples include maleic acid or 1,4-dinitrobenzene.

  • Experimental Parameters:

    • A single-pulse experiment with a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.[2]

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent.

  • Data Analysis: The purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account the number of protons each signal represents and the molar masses of the two compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique for identifying the functional groups present in a sample and can be used for a quick qualitative assessment of purity.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.

  • Data Analysis: The FTIR spectrum of the synthesized this compound is compared to the spectrum of a reference standard. The presence of unexpected peaks may indicate the presence of impurities with different functional groups. For example, the presence of a broad peak around 3300-3500 cm⁻¹ could indicate the presence of hydroxyl groups from 4-morpholinophenol, while a strong C=O stretching peak around 1700 cm⁻¹ would be absent in pure this compound.

Mandatory Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_purity_assessment Purity Assessment cluster_results Results & Documentation Synthesis Synthesized this compound Crude_Analysis Initial Analysis (TLC, Melting Point) Synthesis->Crude_Analysis Purification Purification (Recrystallization/Chromatography) Crude_Analysis->Purification If purity < specification HPLC HPLC Analysis Purification->HPLC Data_Analysis Data Analysis & Purity Calculation HPLC->Data_Analysis GCMS GC-MS Analysis GCMS->Data_Analysis qNMR qNMR Analysis qNMR->Data_Analysis FTIR FTIR Analysis FTIR->Data_Analysis Report Certificate of Analysis Data_Analysis->Report

Caption: Workflow for assessing the purity of synthesized this compound.

Synthesis_Impurity_Pathway cluster_synthesis Synthesis Route cluster_impurities Potential Impurities Starting_Material 4-(4-nitrophenyl)morpholine Reduction Reduction (e.g., H₂, Pd/C) Starting_Material->Reduction Unreacted_SM Unreacted Starting Material Starting_Material->Unreacted_SM Product This compound Reduction->Product Side_Products Side Reaction Products Reduction->Side_Products Degradation_Products Degradation Products (e.g., 4-Morpholinophenol) Product->Degradation_Products Degradation

References

Unveiling the Reaction Kinetics of 4-Morpholinoaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic profile of a molecule is paramount for predicting its stability, reactivity, and overall suitability in various applications. This guide provides a comparative analysis of the kinetic studies of reactions involving 4-Morpholinoaniline, a key intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors.[1] We will delve into its hydrolytic degradation and compare its reactivity in oxidation reactions with other aniline (B41778) derivatives, supported by experimental data and detailed protocols.

Hydrolytic Degradation of this compound: A pH-Dependent Pathway

A key aspect of a drug candidate's stability is its susceptibility to hydrolysis. Studies on this compound have revealed that its degradation in aqueous solutions is significantly influenced by pH.

At a pH below its first dissociation constant (pKa1 = 1.8), where the aniline ammonia (B1221849) nitrogen is protonated, this compound undergoes hydrolytic degradation to form 4-morpholinophenol, which can further degrade to hydroquinone.[2] These degradation reactions follow pseudo-first-order kinetics.[2] However, as the pH increases above pKa1, the degradation pathway becomes more complex, yielding multiple products, and the kinetics no longer follow a simple zero-, first-, or second-order model.[2]

Table 1: Kinetic Data for the Hydrolytic Degradation of this compound

Reaction ConditionReactantProduct(s)Kinetic ModelRate Constant (k)Reference
pH < 1.8This compound4-Morpholinophenol, HydroquinonePseudo-first-orderNot explicitly stated[2]
pH ≥ 2.5This compoundMultiple degradation productsComplex (not zero-, first-, or second-order)Not applicable[2]
Experimental Protocol: Kinetic Study of this compound Hydrolysis

The following protocol outlines a typical experimental setup for studying the hydrolytic degradation of this compound.[2]

  • Solution Preparation: Prepare aqueous solutions of this compound (e.g., 1.1 mM) in buffers of desired pH with constant ionic strength (e.g., 0.15 M NaCl).

  • Temperature Control: Maintain the reaction solutions at a constant temperature (e.g., 40 °C, 50 °C, or 60 °C) in a temperature-controlled environment like an oven.

  • Sampling: At predetermined time points, withdraw aliquots from the reaction solutions.

  • Analysis: Dilute the aliquots and analyze them using High-Performance Liquid Chromatography with UV and Quadrupole Dalton (HPLC-UV-QDa) detection to monitor the degradation of this compound.

  • Data Analysis: Determine the order of the reaction and the rate constants by analyzing the change in concentration of this compound over time.

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep1 Prepare this compound solution in buffer prep2 Adjust to desired pH and ionic strength prep1->prep2 react1 Incubate at constant temperature prep2->react1 react2 Collect aliquots at time intervals react1->react2 analysis1 Dilute aliquots react2->analysis1 analysis2 Analyze by HPLC-UV-QDa analysis1->analysis2 analysis3 Determine concentration vs. time analysis2->analysis3 data1 Plot concentration vs. time analysis3->data1 data2 Determine reaction order and rate constant data1->data2

Experimental workflow for kinetic studies of this compound hydrolysis.

Comparative Kinetics: Oxidation of Anilines

The oxidation of anilines has been investigated using various oxidizing agents, revealing the influence of substituents on the reaction rate. Generally, electron-donating groups on the aniline ring increase the rate of oxidation, while electron-withdrawing groups decrease the rate.

Table 2: Comparison of Kinetic Parameters for the Oxidation of Various Anilines

ReactantOxidizing AgentReaction Order (w.r.t. Aniline)Reaction Order (w.r.t. Oxidant)Key FindingsReference
AnilineChromic AcidOneOneRate increases with increasing acid concentration up to a certain point.[3]
N-MethylanilineChromic AcidOneZeroThe order with respect to the oxidant differs from that of aniline.[3]
N,N'-DimethylanilineChromic AcidOneZeroSimilar to N-methylaniline, the reaction is zero order in the oxidant.[3]
Aniline and substituted anilinesChloramine (B81541) TFractionalOneThe reaction involves the formation of a complex in a fast equilibrium step.[4]
AnilinesAqueous Permanganate (B83412)--Second-order rate constants decrease as pH increases from 5 to 9.[5]
Meta-substituted anilinesTetrabutylammoniumbromochromateFirstFirstElectron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it.[6]

The morpholino group in this compound is generally considered to be an activating, electron-donating group due to the lone pair of electrons on the nitrogen atom. Therefore, it can be anticipated that this compound would exhibit a higher rate of oxidation compared to unsubstituted aniline.

Experimental Protocol: General Procedure for Kinetic Studies of Aniline Oxidation

The following is a generalized protocol based on studies of aniline oxidation.

  • Reagent Preparation: Prepare solutions of the aniline derivative and the oxidizing agent in a suitable solvent (e.g., aqueous acetic acid).

  • Reaction Initiation: Mix the reactant solutions in a thermostated reaction vessel.

  • Monitoring the Reaction: Follow the progress of the reaction by monitoring the disappearance of the oxidant or the formation of the product using a suitable analytical technique, such as UV-Vis spectrophotometry.

  • Kinetic Analysis: Determine the initial rates of the reaction by varying the concentrations of the aniline and the oxidant. Plot the logarithm of the initial rate against the logarithm of the concentration of each reactant to determine the order of the reaction with respect to each component.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Kinetic Analysis prep1 Prepare aniline solution react1 Mix reactants in a thermostated vessel prep1->react1 prep2 Prepare oxidant solution prep2->react1 react2 Monitor reaction progress (e.g., UV-Vis) react1->react2 analysis1 Determine initial rates at varying concentrations react2->analysis1 analysis2 Plot log(rate) vs. log(concentration) analysis1->analysis2 analysis3 Determine reaction orders analysis2->analysis3

References

comparing the efficacy of 4-Morpholinoaniline-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 4-Morpholinoaniline-Based Kinase Inhibitors

This guide provides a detailed comparison of the efficacy of various this compound-based kinase inhibitors, targeting researchers, scientists, and drug development professionals. The information is compiled from a range of experimental studies to offer an objective overview of their performance.

Data Presentation

The following tables summarize the quantitative data for different this compound-based kinase inhibitors, detailing their target kinases and their efficacy in both biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of this compound-Based Kinase Inhibitors

Inhibitor Class/NameSpecific CompoundTarget Kinase(s)IC50/Kd (nM)Source
4-Morpholino-2-phenylquinazolines Thieno[3,2-d]pyrimidine derivative 15ePI3K p110α2.0 (IC50)[1]
2-Morpholino-4-anilinoquinolines Compound 3dNot Specified8500 (IC50 against HepG2)[2]
Compound 3cNot Specified11420 (IC50 against HepG2)[2]
Compound 3eNot Specified12760 (IC50 against HepG2)[2]
Diaryl Urea BIRB 796 (Doramapimod)p38α MAPK0.1 (Kd)[3][4]
p38β MAPK65 (IC50)[4]
p38γ MAPK200 (IC50)[4]
p38δ MAPK520 (IC50)[4]
JNK233 (relative to p38α)[3]
4-Anilinoquinazolines/Quinolines Gefitinib (B1684475)EGFR-[5][6][7][8]
Erlotinib (B232)EGFR-[5][6][7][8]

Note: IC50 and Kd values are highly dependent on the specific assay conditions.

Table 2: Cellular Activity of this compound-Based Kinase Inhibitors

Inhibitor Class/NameSpecific CompoundCell LineCellular EffectIC50 (µM)Source
4-Morpholino-2-phenylquinazolines Thieno[3,2-d]pyrimidine derivative 15eA375 melanomaInhibition of proliferation0.58[1]
2-Morpholino-4-anilinoquinolines Compound 3dHepG2Cytotoxic activity8.50[2]
Compound 3cHepG2Cytotoxic activity11.42[2]
Compound 3eHepG2Cytotoxic activity12.76[2]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by these inhibitors and a general experimental workflow for assessing inhibitor efficacy are provided below.

PI3K_Akt_mTOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor This compound-based PI3K Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Induces RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_Akt->Proliferation Inhibitor 4-Anilinoquinoline/quinazoline EGFR Inhibitor Inhibitor->Dimerization Inhibits

Caption: EGFR Signaling Pathway Inhibition.

Experimental_Workflow cluster_workflow Experimental Workflow for Kinase Inhibitor Evaluation A Compound Synthesis (this compound derivative) B Biochemical Assay (In vitro Kinase Inhibition) A->B C Determine IC50/Kd B->C D Cell-Based Assay (e.g., MTT Proliferation Assay) C->D E Determine Cellular IC50 D->E F Selectivity Profiling (Kinase Panel Screening) E->F G Lead Optimization F->G

Caption: General Experimental Workflow.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • This compound-based inhibitor (test compound)

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.[9]

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.[9]

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.[9]

    • Pre-incubate the plate at room temperature for 10 minutes.[9]

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be near the Km for the specific kinase.[9]

    • Incubate the plate at 30°C for 60 minutes.[9]

  • Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

    • Incubate at room temperature for 40 minutes.[9]

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is used in a luciferase reaction to produce light.[9]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • Cells in culture

  • This compound-based inhibitor (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[10]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 72 hours).[12]

  • MTT Addition:

    • Remove the culture medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[10]

    • Incubate the plate at 37°C for 3-4 hours.[10][11]

  • Formazan (B1609692) Solubilization:

    • After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

References

A Comparative Guide to the Stability of 4-Morpholinoaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of 4-morpholinoaniline and its derivatives, offering insights into their degradation pathways and the impact of structural modifications. The information presented is supported by experimental data from published studies and includes detailed protocols for key stability-indicating experiments.

Executive Summary

This compound is a versatile building block in medicinal chemistry. However, its stability under various stress conditions is a critical factor in drug development. This guide outlines the known degradation pathways of this compound and explores how derivatization, such as fluorination, can influence its stability profile. While direct comparative quantitative data for a wide range of derivatives is limited in publicly available literature, this guide provides the foundational knowledge and experimental methodologies necessary for researchers to conduct their own comparative stability assessments.

Chemical Stability of this compound

Studies have shown that this compound undergoes degradation in aqueous solutions, with the rate and products of degradation being highly dependent on pH and temperature.

At a low pH (below its pKa1 of 1.8), this compound degrades via a nucleophilic aromatic substitution reaction with water.[1] This reaction proceeds through a pseudo-first-order kinetic model.[1] The primary degradation products identified are 4-morpholinophenol (B1583850), which can be further degraded to hydroquinone.[1] As the pH increases (above 2.5), the degradation pathway becomes more complex, leading to the formation of multiple degradation products, including potential dimerization products.[1]

Table 1: Summary of Hydrolytic Degradation of this compound
ParameterValue/ObservationConditionsReference
pKa1 (aniline nitrogen)1.8Spectrophotometric titration[1]
pKa2 (morpholine nitrogen)4.9Spectrophotometric titration[1]
Degradation at pH < 1.8Forms 4-morpholinophenol and hydroquinoneAqueous solution, 40-60 °C[1]
Degradation Kinetics (pH < 1.8)Pseudo-first orderAqueous solution, 40-60 °C[1]
Degradation at pH > 2.5Multiple degradation products, complex kineticsAqueous solution, 60 °C[1]

Impact of Derivatization on Stability

While specific comparative stability data for a broad range of this compound derivatives is scarce, general principles of medicinal chemistry and some targeted studies provide valuable insights.

Experimental Protocols for Stability Assessment

To facilitate comparative stability studies, this section provides detailed methodologies for key experiments.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4][5]

1. Acid and Base Hydrolysis

  • Objective: To assess stability in acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • For acid hydrolysis, dilute the stock solution with 0.1 N to 1 N hydrochloric acid to a final concentration of approximately 100 µg/mL.

    • For base hydrolysis, dilute the stock solution with 0.1 N to 1 N sodium hydroxide (B78521) to a final concentration of approximately 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), taking samples at various time points.[3]

    • Neutralize the samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To evaluate susceptibility to oxidation.

  • Procedure:

    • Prepare a solution of the test compound (e.g., 1 mg/mL).

    • Treat the solution with a solution of hydrogen peroxide (e.g., 3-30%).

    • Store the solution at room temperature, protected from light, for a specified period.

    • Analyze the samples at different time intervals by HPLC.

3. Thermal Degradation

  • Objective: To determine stability at elevated temperatures.

  • Procedure:

    • Place the solid compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C).

    • Alternatively, subject a solution of the compound to thermal stress.

    • Analyze samples at various time points.

4. Photostability Testing

  • Objective: To assess degradation upon exposure to light.

  • Procedure:

    • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Keep a control sample in the dark under the same temperature conditions.

    • Analyze the samples for any changes in physical properties and for the formation of degradants.

Metabolic Stability Assay

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Procedure (using liver microsomes):

  • Preparation:

    • Thaw cryopreserved liver microsomes (human or other species) on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a stock solution of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

  • Incubation:

    • Pre-warm a solution of liver microsomes in a phosphate (B84403) buffer (pH 7.4) at 37°C.

    • Add the test compound to the microsome solution to a final concentration typically in the low micromolar range.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate the mixture at 37°C with shaking.

  • Sampling and Analysis:

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing Degradation Pathways and Workflows

Hydrolytic Degradation Pathway of this compound at Low pH

Hydrolytic Degradation of this compound (pH < 1.8) This compound This compound 4-Morpholinophenol 4-Morpholinophenol This compound->4-Morpholinophenol + H2O (Nucleophilic Aromatic Substitution) Hydroquinone Hydroquinone 4-Morpholinophenol->Hydroquinone + H2O Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Stressed_Samples Generation of Stressed Samples Acid_Hydrolysis->Stressed_Samples Base_Hydrolysis Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base_Hydrolysis->Stressed_Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Stressed_Samples Thermal Thermal (e.g., 80°C) Thermal->Stressed_Samples Photolytic Photolytic (ICH Q1B) Photolytic->Stressed_Samples Test_Compound Test Compound (this compound or Derivative) Test_Compound->Stressed_Samples Analysis Analysis by Stability-Indicating HPLC Method Stressed_Samples->Analysis Results Identification and Quantification of Degradants Analysis->Results Metabolic Stability Assay Workflow Preparation Prepare Liver Microsomes, NADPH-Regenerating System, and Test Compound Incubation Incubate at 37°C Preparation->Incubation Sampling Collect Aliquots at Multiple Time Points Incubation->Sampling Quenching Quench Reaction with Cold Organic Solvent Sampling->Quenching Analysis Analyze Supernatant by LC-MS/MS Quenching->Analysis Data_Analysis Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analysis->Data_Analysis

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 4-Morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the proper use and disposal of 4-Morpholinoaniline.

Hazard Assessment: this compound is considered a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.[3][4][5]

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Chemical fume hood or ventilated balance enclosure.Nitrile or neoprene gloves (double-gloving recommended).Safety glasses with side shields or chemical splash goggles.Dust mask (N95/FFP2 respirator or higher, depending on dustiness).[6]Laboratory coat.
Solution Preparation Chemical fume hood.Nitrile or neoprene gloves.Chemical splash goggles or a face shield.Use in a well-ventilated area; a respirator may be necessary if vapors are likely to be generated.[3]Laboratory coat.
Reaction/Experimentation Chemical fume hood.Nitrile or neoprene gloves.Chemical splash goggles or a face shield.Use in a well-ventilated area; a respirator may be necessary depending on the reaction conditions.Laboratory coat.
Operational Plan: Step-by-Step Handling Procedures

Adherence to proper handling procedures is critical to ensure a safe laboratory environment.[4]

1. Preparation:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[3]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure all necessary PPE is readily available and in good condition.

  • Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.[3]

2. Handling:

  • Avoid breathing dust or vapors.[1]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the work area.[1]

  • Wash hands thoroughly after handling the compound.[1]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[1] All waste must be handled in accordance with local, state, and federal regulations.

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]

  • Ingestion: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[1]

  • Spill Response: For a solid spill, gently cover with an absorbent material to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).[5] Evacuate the area and ensure adequate ventilation. Wear appropriate PPE before attempting to clean up a spill.

Visual Workflow for Handling this compound

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace (Fume Hood) prep2->prep3 handling1 Weighing/Aliquoting prep3->handling1 Begin Experiment handling2 Solution Preparation handling1->handling2 handling3 Experimentation handling2->handling3 post1 Decontaminate Workspace handling3->post1 Complete Experiment post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp1 Dispose of Waste in Approved Container post3->disp1

Caption: Workflow for the safe handling and disposal of this compound.

References

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.